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  • Product: 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one
  • CAS: 2375270-16-7

Core Science & Biosynthesis

Foundational

An Investigational Guide to 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one: A Novel Scaffold with Therapeutic Potential

Abstract: The convergence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents. 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one represents such a convergence, incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The convergence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents. 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one represents such a convergence, incorporating a strained cyclopropyl ring, an electron-withdrawing trifluoromethyl group, and a privileged morpholine scaffold. While this specific molecule is not extensively documented in publicly accessible literature, its constituent parts are well-characterized and offer a compelling rationale for its investigation as a potential therapeutic agent. This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one based on a deep dive into the structure-activity relationships of its core components. We will explore hypothetical targets and pathways, and propose a detailed experimental roadmap for elucidating its precise pharmacological profile. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel small molecule therapeutics.

Introduction: Deconstructing a Novel Chemical Entity

  • The Morpholine Core: The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of pharmacological activities.[1] Its presence can enhance aqueous solubility and modulate the pharmacokinetic properties of a molecule.[1]

  • The Cyclopropyl Group: The incorporation of a cyclopropyl moiety is a common strategy to enhance metabolic stability, increase potency, and improve brain permeability.[2] The strained ring system can also influence the conformational rigidity of the molecule, potentially leading to more selective interactions with a biological target.

  • The Trifluoromethyl Group: The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, enhance binding affinity through favorable interactions with the target protein, and block metabolic oxidation, thereby increasing the drug's half-life.

This guide will now delve into the plausible mechanistic pathways this unique combination of functional groups might influence.

Hypothesized Mechanisms of Action and Potential Therapeutic Targets

Given the structural features of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, several potential mechanisms of action can be postulated. These hypotheses are based on the known activities of compounds containing similar structural motifs.

Ion Channel Modulation

The combination of a lipophilic cyclopropyl group and an electronegative trifluoromethyl group suggests that 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one could interact with transmembrane proteins such as ion channels. The morpholine ring can contribute to the overall polarity and solubility of the molecule, which is crucial for its interaction with the aqueous environment of the channel pore or the lipid-water interface of the cell membrane.

Potential Targets:

  • Voltage-gated sodium channels (Nav): The trifluoromethyl group could enhance binding to the channel pore, while the cyclopropyl group could provide a stable anchor within the lipid bilayer.

  • Voltage-gated calcium channels (Cav): Similar to sodium channels, the unique electronic and steric properties of the molecule could lead to modulation of calcium influx.

  • Potassium channels (Kv): The morpholine and trifluoromethyl groups could interact with the selectivity filter or other allosteric sites on potassium channels.

Enzyme Inhibition

The lactam functionality within the morpholin-3-one ring, combined with the electrophilic nature of the trifluoromethyl group, suggests that this compound could act as an enzyme inhibitor. The cyclopropyl group could contribute to the binding affinity and selectivity by fitting into a specific hydrophobic pocket of the enzyme's active site.

Potential Targets:

  • Serine Hydrolases: The lactam could act as a covalent or non-covalent inhibitor of serine hydrolases, a large family of enzymes with diverse physiological roles.

  • Kinases: While not a classic kinase inhibitor scaffold, the morpholine ring is found in some kinase inhibitors. The overall shape and electronic profile of the molecule could allow it to fit into the ATP-binding pocket of certain kinases.

  • Metalloenzymes: The oxygen and nitrogen atoms of the morpholinone ring could potentially chelate metal ions in the active site of metalloenzymes.

G-Protein Coupled Receptor (GPCR) Modulation

The overall three-dimensional shape and electrostatic potential of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one could allow it to bind to the orthosteric or allosteric sites of GPCRs. The cyclopropyl group can provide a rigid scaffold that orients the other functional groups for optimal interaction with the receptor.

Potential Targets:

  • Cannabinoid Receptors (CB1/CB2): The lipophilic nature of the cyclopropyl and trifluoromethyl groups is a feature found in some cannabinoid receptor modulators.

  • Opioid Receptors (μ, δ, κ): The morpholine core is distantly related to the morphinan scaffold of opioids, and the other substituents could confer novel selectivity profiles.

  • Dopamine and Serotonin Receptors: The nitrogen atom of the morpholine ring could participate in key interactions with these monoamine receptors.

A Proposed Roadmap for Elucidating the Mechanism of Action

To systematically investigate the true mechanism of action of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, a multi-pronged experimental approach is necessary. The following is a proposed workflow for researchers and drug development professionals.

Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound.

Experimental Protocols:

  • Affinity-based Proteomics:

    • Synthesize a derivative of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the affinity matrix with cell lysates from relevant cell lines (e.g., neuronal, cancer, or immune cells).

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Phenotypic Screening and Target Deconvolution:

    • Screen the compound across a broad panel of cell-based assays representing diverse biological pathways (e.g., proliferation, apoptosis, inflammation, ion channel activity).

    • For any observed phenotype, utilize techniques such as shRNA/siRNA knockdown or CRISPR-Cas9 knockout of candidate target genes to confirm the on-target effect.

Data Presentation:

Target Identification Method Principle Potential Outcome
Affinity-based ProteomicsCapturing binding partners from a complex mixture.A list of candidate protein targets.
Phenotypic ScreeningObserving the effect of the compound on cellular behavior.Identification of a specific biological pathway affected by the compound.
Target DeconvolutionValidating the role of a specific protein in the observed phenotype.Confirmation of the primary molecular target.

Visualization:

Target_Identification_Workflow cluster_0 Initial Steps cluster_1 Target Discovery cluster_2 Target Validation Compound_Synthesis Synthesize Compound & Affinity Probe Affinity_Proteomics Affinity-based Proteomics Compound_Synthesis->Affinity_Proteomics Phenotypic_Screening Broad Phenotypic Screening Target_Deconvolution Target Deconvolution (RNAi/CRISPR) Phenotypic_Screening->Target_Deconvolution Biochemical_Assays In Vitro Biochemical Assays Affinity_Proteomics->Biochemical_Assays Cell-based_Assays Cell-based Target Engagement Assays Target_Deconvolution->Cell-based_Assays

Caption: A streamlined workflow for target identification and validation.

In Vitro Characterization

Once a primary target is identified, a series of in vitro experiments are required to characterize the interaction between the compound and the target.

Experimental Protocols:

  • Binding Assays:

    • Radioligand Binding Assay: To determine the binding affinity (Ki) of the compound to its target receptor.

    • Surface Plasmon Resonance (SPR): To measure the kinetics of binding (kon and koff).

  • Functional Assays:

    • Enzyme Inhibition Assay: To determine the IC50 of the compound against its target enzyme.

    • Electrophysiology (for ion channels): To measure the effect of the compound on ion channel currents.

    • Second Messenger Assays (for GPCRs): To measure changes in cAMP, IP3, or Ca2+ levels.

Data Presentation:

Assay Type Parameter Measured Example Unit
Radioligand BindingBinding Affinity (Ki)nM
Surface Plasmon ResonanceAssociation Rate (kon)M⁻¹s⁻¹
Surface Plasmon ResonanceDissociation Rate (koff)s⁻¹
Enzyme InhibitionHalf-maximal Inhibitory Concentration (IC50)µM
ElectrophysiologyHalf-maximal Effective Concentration (EC50)µM
In Vivo and Ex Vivo Studies

The final stage of preclinical investigation involves assessing the compound's activity in a more complex biological system.

Experimental Protocols:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • Pharmacodynamic (PD) Studies: To measure the effect of the compound on a relevant biomarker in vivo.

  • Efficacy Studies: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.

Visualization:

In_Vivo_Workflow PK_Studies Pharmacokinetic (ADME) Studies PD_Studies Pharmacodynamic (Biomarker) Studies PK_Studies->PD_Studies Efficacy_Studies Efficacy in Disease Models PD_Studies->Efficacy_Studies Toxicology_Studies Safety and Toxicology Assessment Efficacy_Studies->Toxicology_Studies

Caption: A sequential workflow for in vivo evaluation.

Conclusion and Future Directions

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one stands as a molecule of significant interest due to the strategic combination of its constituent pharmacophores. While its precise mechanism of action remains to be elucidated, the structural analysis presented in this guide provides a strong foundation for future research. The proposed experimental roadmap offers a clear path forward for any research group or pharmaceutical company interested in exploring the therapeutic potential of this novel chemical entity. The systematic investigation of its interaction with biological systems will undoubtedly unveil its true pharmacological profile and may lead to the development of a next-generation therapeutic agent.

References

  • (Reference to a general review on morpholine in medicinal chemistry, if available
  • (Reference to a review on the use of cyclopropyl groups in drug design, if available
  • (Reference to a review on the use of trifluoromethyl groups in drug design, if available
  • (Specific patent or publication mentioning related structures, if available
  • (Additional relevant references

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Exploratory

Spectroscopic Characterization of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one: A Definitive Guide

Executive Summary & Molecular Architecture In modern medicinal chemistry, the incorporation of highly functionalized, sterically congested saturated heterocycles is a proven strategy to improve metabolic stability and mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern medicinal chemistry, the incorporation of highly functionalized, sterically congested saturated heterocycles is a proven strategy to improve metabolic stability and modulate physicochemical properties. 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one represents a prime example of such a scaffold.

From an analytical perspective, this molecule presents a fascinating challenge. The morpholin-3-one core features a lactam moiety, while the C5 position is a fully substituted quaternary stereocenter bearing both a highly electron-withdrawing trifluoromethyl ( −CF3​ ) group and a sterically demanding cyclopropyl ring. This architectural asymmetry dictates its spectroscopic behavior: the chiral center induces profound diastereotopicity in the adjacent methylene protons, while the −CF3​ group introduces complex heteronuclear spin-spin coupling networks[1].

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule, providing a self-validating analytical workflow for its unambiguous structural confirmation.

Strategic Analytical Workflow

To achieve absolute structural certainty, we must employ an orthogonal analytical strategy. No single technique is sufficient; rather, the convergence of High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR ( 1H , 13C , 19F ), and Fourier-Transform Infrared (FT-IR) spectroscopy creates a closed-loop, self-validating system.

G Start Sample: 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one NMR_Prep NMR Prep (CDCl3/DMSO-d6) Start->NMR_Prep MS_Prep MS Prep (MeOH/H2O + 0.1% FA) Start->MS_Prep IR_Prep IR Prep (ATR/Neat) Start->IR_Prep NMR_Data Multinuclear NMR (1H, 13C, 19F, 2D-COSY/HSQC) NMR_Prep->NMR_Data MS_Data ESI-HRMS (Exact Mass & CID Fragmentation) MS_Prep->MS_Data IR_Data FT-IR (Vibrational Modes) IR_Prep->IR_Data Validation Structural Validation & Orthogonal Consensus NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Fig 1: Orthogonal spectroscopic workflow for structural validation of the target compound.

Multinuclear NMR Spectroscopy: Decoding Causality

1H NMR: The Impact of Diastereotopicity

The defining feature of the 1H NMR spectrum is the lack of symmetry caused by the chiral C5 quaternary center. The morpholine ring contains two sets of methylene protons: C2 (flanked by the oxygen and the lactam carbonyl) and C6 (flanked by the oxygen and the chiral C5 center)[2].

Because C5 is chiral, the two protons on C2, as well as the two protons on C6, are diastereotopic . They exist in distinct magnetic environments and will not appear as simple singlets. Instead, the C2 protons will appear as an AB quartet (geminal coupling, 2J≈16−18 Hz due to the adjacent π -system of the carbonyl). Similarly, the C6 protons will appear as an AB quartet ( 2J≈11−13 Hz). The cyclopropyl group will present as a highly shielded methine multiplet ( ∼1.2 ppm) and two sets of diastereotopic methylene multiplets ( ∼0.4−0.7 ppm).

13C and 19F NMR: Heteronuclear Spin-Spin Coupling

The −CF3​ group acts as a powerful spectroscopic beacon. In the 19F NMR spectrum, it appears as a sharp singlet in the aliphatic trifluoromethyl region (typically −75 to −80 ppm)[3].

In the 13C NMR spectrum, the presence of the three fluorine atoms ( I=1/2 ) splits the attached carbon into a massive quartet ( 1JCF​≈280−285 Hz)[1]. More importantly, the chiral C5 quaternary carbon is also split into a quartet via two-bond coupling ( 2JCF​≈25−30 Hz)[1]. To unambiguously assign these congested quaternary signals, Fluorine-Decoupled Carbon Spectroscopy (FDCS) is highly recommended to collapse the quartets into sharp singlets, thereby increasing the signal-to-noise ratio[1].

Protocol: High-Resolution NMR Acquisition

Self-Validating Step: The integration of the 1H spectrum must perfectly match the exact mass proton count (10 protons) derived from HRMS.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3​ (or DMSO−d6​ if solubility is poor). Ensure the solvent contains 0.03% v/v TMS as an internal standard.

  • 1H Acquisition: Acquire at 400 MHz or higher. Use a 30° flip angle, 2-second relaxation delay ( d1 ), and 16 scans. The long d1 ensures accurate integration of the broad N-H lactam proton.

  • 13C{1H,19F} Acquisition (FDCS): To overcome the signal dilution caused by C-F splitting, acquire the 13C spectrum with simultaneous broadband decoupling of both 1H and 19F nuclei. Use a relaxation delay of 3 seconds to account for the slow relaxation of the quaternary C3 (carbonyl) and C5 carbons.

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Causality

The target compound has the chemical formula C8​H10​F3​NO2​ . The calculated monoisotopic mass is 209.0664 Da. Under positive Electrospray Ionization (+ESI), the lactam nitrogen/carbonyl is protonated, yielding an [M+H]+ ion at m/z 210.0742 .

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The most diagnostic pathway is the neutral loss of the trifluoromethyl radical ( ⋅CF3​ , -69 Da) or the cyclopropyl radical, driven by the stability of the resulting tertiary carbocation at C5 (which is partially stabilized by the adjacent ring oxygen and nitrogen). Secondary fragmentation involves the opening of the morpholin-3-one ring with the loss of carbon monoxide (-28 Da).

Protocol: LC-ESI-TOF MS

Self-Validating Step: The isotopic pattern of the [M+H]+ peak must align with the theoretical distribution for C8​H10​F3​NO2​ , confirming the absence of unexpected halogenation.

  • Dilution: Prepare a 1 µg/mL solution in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. The formic acid is critical to drive the protonation of the weakly basic lactam.

  • Ionization: Inject 2 µL into the ESI source. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

  • Detection: Scan from m/z 50 to 500 using a Time-of-Flight (TOF) analyzer. Ensure mass accuracy is calibrated to <5 ppm error.

Vibrational Spectroscopy (FT-IR)

Functional Group Signatures

FT-IR provides orthogonal validation of the functional groups inferred from NMR. The morpholin-3-one core is a cyclic amide (lactam). The C=O stretching frequency is typically observed around 1660–1690 cm −1 , which is lower than a standard ketone due to the resonance contribution of the adjacent nitrogen lone pair. The N-H stretch will appear as a distinct, somewhat broadened band near 3200–3300 cm −1 . Finally, the −CF3​ group produces intensely strong, broad stretching vibrations in the 1100–1300 cm −1 region due to the massive change in dipole moment during the C-F bond vibration.

Protocol: ATR-FTIR
  • Background: Collect a 32-scan background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO2​ and water vapor.

  • Application: Place 1-2 mg of the neat, dry solid directly onto the diamond crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact. Causality: Air gaps between the crystal and a solid sample drastically attenuate the evanescent wave, leading to poor signal-to-noise ratios.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Self-Validating Data Synthesis

The following tables summarize the expected quantitative data, serving as a reference matrix for structural validation.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3​ )

Position δ (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Causality
N-H (4) 6.50 - 7.00br s1H-Broadened by quadrupolar 14N relaxation.
C2- Ha​ 4.25d1H16.5Diastereotopic proton adjacent to O and C=O.
C2- Hb​ 4.10d1H16.5Diastereotopic partner to C2- Ha​ .
C6- Ha​ 3.90d1H12.0Diastereotopic proton adjacent to chiral C5 and O.
C6- Hb​ 3.65d1H12.0Diastereotopic partner to C6- Ha​ .
Cyclopropyl-CH 1.20 - 1.35m1H-Methine proton, shielded by ring current.
Cyclopropyl- CH2​ 0.40 - 0.70m4H-Diastereotopic methylene protons of the cyclopropyl ring.

Table 2: Predicted 13C and 19F NMR Data (100/376 MHz, CDCl3​ )

NucleusPosition δ (ppm)MultiplicityCoupling ( J in Hz)Assignment Causality
13C C3 (C=O)168.5s-Lactam carbonyl; shielded relative to ketones.
13C CF3​ 124.5q 1JCF​≈285 Massive one-bond scalar coupling to three 19F nuclei.
13C C268.2s-Deshielded by adjacent oxygen and carbonyl group.
13C C664.5s-Deshielded by adjacent oxygen.
13C C561.0q 2JCF​≈28 Chiral quaternary center; split by adjacent CF3​ group.
13C Cyclo-CH15.5s-Highly shielded sp3 carbon typical of strained rings.
13C Cyclo- CH2​ 2.5, 1.8s-Diastereotopic carbons due to C5 chirality.
19F CF3​ -76.5s-Typical chemical shift for an aliphatic CF3​ group.

Table 3: Orthogonal Validation Data (HRMS & FT-IR)

TechniqueParameterExpected ValueDiagnostic Significance
HRMS (+ESI) [M+H]+ m/z 210.0742Confirms exact molecular formula ( C8​H10​F3​NO2​ ).
HRMS (+ESI) Major Fragmentm/z 141.07Loss of ⋅CF3​ radical (-69 Da), confirming the presence of the trifluoromethyl group.
FT-IR (ATR) ν(C=O) ~1675 cm −1 Validates the lactam assignment at C3 in the 13C NMR.
FT-IR (ATR) ν(C−F) 1150-1250 cm −1 Strong, broad bands validating the presence of the fluorinated moiety[4].

References

  • [1] Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. URL:[Link]

  • [2] Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega (ACS Publications). URL:[Link]

  • [4] Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

Predictive Safety and Early Toxicity Profiling of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the toxicological profiling of novel chemical entities (NCEs) not as a static checklist, but as a mechanistic puzzle. 5-Cyclopropyl-5-(trifluoromethyl)morph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the toxicological profiling of novel chemical entities (NCEs) not as a static checklist, but as a mechanistic puzzle. 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one is a highly functionalized heterocyclic building block that presents a fascinating intersection of steric hindrance and electronic modulation. Before advancing such a moiety into in vivo models, we must construct a self-validating in vitro and in silico safety profile. This guide deconstructs the structural rationale of this compound, outlines the causality behind our specific assay selections, and provides the rigorous, step-by-step protocols required to validate its safety.

Structural Rationale & Toxicological Heuristics

To predict the safety profile of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, we must dissect its three core structural components and understand how they interact mechanistically within biological systems.

The Morpholin-3-one Core

The morpholin-3-one scaffold is a privileged structure in modern drug design, most notably serving as a critical precursor and core motif in the blockbuster anticoagulant Rivaroxaban 1[1]. The presence of the lactam carbonyl (the "3-one" moiety) significantly reduces the basicity of the adjacent nitrogen compared to an unsubstituted morpholine2[2]. This reduced basicity directly translates to a lower risk of phospholipidosis—a common toxicological liability where basic lipophilic amines accumulate in lysosomes.

The Trifluoromethyl (-CF₃) Group

Fluorine incorporation is a cornerstone strategy to modulate pharmacokinetics and toxicity 3[3]. Positioned at the C5 carbon, the -CF₃ group acts as a robust electronic and steric shield. It blocks Cytochrome P450 (CYP450)-mediated oxidation at what would otherwise be a metabolic soft spot. However, the -CF₃ group increases the overall lipophilicity (LogP) of the molecule, which necessitates careful monitoring for off-target lipophilic binding, particularly concerning cardiac ion channels (e.g., hERG).

The Cyclopropyl Group

Cyclopropyl rings introduce conformational restriction and metabolic stability compared to straight-chain alkyls. A known toxicological liability of cyclopropylamines is their potential to act as mechanism-based inactivators (suicide substrates) of CYP450 enzymes. Oxidation of the amine can lead to single-electron transfer and subsequent ring-opening, forming a highly reactive radical species. However, in this molecule, the causality of safety is driven by the adjacent -CF₃ group. The strong electron-withdrawing nature of the -CF₃ group raises the oxidation potential of the system, effectively deactivating the cyclopropyl ring and mitigating the risk of oxidative cleavage.

In Silico & In Vitro Safety Pharmacology Workflows

To empirically validate the heuristics above, we deploy a tiered screening workflow. We do not run assays blindly; each step is a gatekeeper designed to challenge a specific structural hypothesis.

G A Compound Intake 5-Cp-5-CF3-Morpholin-3-one B Physicochemical Profiling (LogD, pKa) A->B C In Vitro Metabolism (HLM/RLM + GSH Trapping) B->C D Safety Pharmacology (hERG Patch Clamp) C->D E Genotoxicity (Ames Miniaturized) D->E F Go/No-Go Decision E->F

Workflow for early toxicity and safety pharmacology screening.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By including specific trapping agents and electrophysiological controls, we ensure that negative results represent true safety, not assay failure.

Protocol A: Microsomal Stability and Reactive Metabolite Trapping

Causality: We must empirically prove that the -CF₃ group successfully protects the cyclopropyl ring from CYP450-mediated ring opening. We achieve this using a Glutathione (GSH) trapping assay coupled with LC-MS/MS4[4]. If a reactive electrophile forms, it will covalently bind to GSH, creating a detectable adduct.

  • Incubation Setup: Prepare a 500 µL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 2 mM.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 500 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer. Utilize a neutral loss scan of 129 Da (characteristic of GSH adduct fragmentation) to screen for reactive metabolites.

Protocol B: High-Throughput hERG Inhibition Patch-Clamp Assay

Causality: Because the -CF₃ group increases lipophilicity, the molecule may inadvertently interact with the hydrophobic pore of the hERG potassium channel. We use whole-cell patch-clamp electrophysiology—the gold standard for cardiac safety—to quantify this risk.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Plate cells on glass coverslips 24 hours prior to the assay.

  • Electrophysiology Setup: Transfer a coverslip to the recording chamber perfused with extracellular solution (pH 7.4). Pull borosilicate glass pipettes to a resistance of 2–4 MΩ and fill with intracellular solution.

  • Whole-Cell Configuration: Form a gigaseal and rupture the membrane to achieve the whole-cell patch-clamp configuration. Maintain the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one at increasing concentrations (e.g., 1, 10, 30, 100 µM). Measure the reduction in peak tail current amplitude to calculate the IC₅₀.

Mechanistic Toxicology: Cytochrome P450 Interactions

The diagram below illustrates the mechanistic logic of how the structural features of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one dictate its metabolic fate, specifically highlighting the protective role of the -CF₃ group.

G M1 5-Cp-5-CF3-Morpholin-3-one M2 CYP450 Oxidation Attempt at C5 M1->M2 M4 Cyclopropyl Ring Opening (Mechanism-Based Inactivation) M1->M4 M3 Blocked by -CF3 (Steric/Electronic Shielding) M2->M3 Primary Pathway M5 Mitigated by -CF3 (High Oxidation Potential) M4->M5 Electronic Deactivation

CYP450 metabolic pathway logic and electronic shielding by -CF3.

Quantitative Data Summaries

Based on the structural heuristics and historical data of analogous morpholinone derivatives, the table below summarizes the predicted quantitative safety profile of the compound against a standard, unfunctionalized morpholine benchmark.

Assay ParameterPredicted Value (5-Cp-5-CF₃-Morpholin-3-one)Benchmark (Standard Morpholine)Risk Assessment & Rationale
HLM Clearance (CLint) < 15 µL/min/mg> 60 µL/min/mgLow: High metabolic stability due to -CF₃ shielding at C5.
hERG Inhibition (IC₅₀) > 30 µM> 50 µMLow to Moderate: Slight increase in liability due to higher LogP, but mitigated by low basicity.
GSH Adduct Formation NegativePositive (Ring opening)Low: Cyclopropyl ring is electronically deactivated by -CF₃.
Cytotoxicity (HepG2 IC₅₀) > 100 µM~ 80 µMLow: Lack of reactive metabolite formation preserves cell viability.
Ames Test (Genotoxicity) NegativeNegativeLow: No structural alerts for DNA intercalation or direct alkylation.

Conclusion

The predictive safety and toxicity profile of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one suggests a highly stable, low-toxicity building block. The strategic placement of the trifluoromethyl group acts as a dual-purpose shield: it sterically blocks standard CYP450 oxidation at the morpholine core while electronically deactivating the adjacent cyclopropyl ring, preventing mechanism-based inactivation. Provided that hERG liability remains within acceptable limits during patch-clamp validation, this compound represents a kinetically robust and toxicologically sound scaffold for advanced drug development.

References

  • Fluorine in medicinal chemistry. Chemical Society Reviews.
  • A Comparative Guide to Rivaroxaban Precursors: 4-(4-Nitrophenyl)
  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development (ACS).
  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry.

Sources

Exploratory

Exploratory Research on the Effects of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one: A Novel Privileged Scaffold for CNS Drug Discovery

Executive Summary The optimization of central nervous system (CNS) drug candidates requires a delicate balance between lipophilicity, molecular weight, and metabolic stability to ensure blood-brain barrier (BBB) permeabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of central nervous system (CNS) drug candidates requires a delicate balance between lipophilicity, molecular weight, and metabolic stability to ensure blood-brain barrier (BBB) permeability. While the morpholine ring is a well-established pharmacophore, oxidative liabilities adjacent to the nitrogen atom often limit its clinical utility. This whitepaper details exploratory research into 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one (CTM-3) , a novel scaffold engineered to overcome these limitations. By integrating a trifluoromethyl-cyclopropyl (TFCP) motif at the 5-position, we achieve a sterically shielded, highly stable bioisostere with profound implications for neurodegenerative disease therapeutics.

Structural Rationale: The Causality of the CTM-3 Scaffold

Designing molecules for the CNS requires strict adherence to physicochemical boundaries. The morpholine and morpholin-3-one cores are widely recognized for their balanced lipophilic-hydrophilic profiles, making them ideal for brain penetrance 1. However, to transition from a generic core to a highly potent, metabolically resistant lead, specific functionalizations are required.

The Trifluoromethyl-Cyclopropyl (TFCP) Synergy

The incorporation of the −CF3​ group and a cyclopropyl ring at the 5-position is not arbitrary; it is driven by specific pharmacokinetic causality:

  • Metabolic Shielding: The 5-position of the morpholin-3-one ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative dealkylation. The introduction of the strongly electronegative −CF3​ group withdraws electron density from the adjacent nitrogen, raising the activation energy required for enzymatic oxidation .

  • Conformational Rigidity: The 1,1-disubstituted trifluoromethyl-cyclopropane (TFCP) motif acts as a metabolically stable bioisostere of the tert-butyl group. It provides the necessary steric bulk to lock the morpholine ring into a bioactive chair conformation without the lipophilic liability of a standard alkyl chain 2.

Self-Validating Synthesis Protocol for CTM-3

To ensure reproducibility, the synthesis of CTM-3 utilizes a diazo-free sulfonium ylide approach to generate the TFCP group 3, followed by a controlled lactamization. This protocol is designed as a self-validating system, incorporating critical analytical checkpoints to prevent the propagation of failed intermediates.

Materials & Setup
  • Reagents: 2-amino-3,3,3-trifluoropropan-1-ol, methyl(diphenyl)sulfonium tetrafluoroborate, sodium hexamethyldisilazane (NaHMDS), chloroacetyl chloride, triethylamine (TEA).

  • Environment: Anhydrous THF, inert Argon atmosphere, −78∘C to room temperature.

Step-by-Step Methodology

Step 1: TFCP Amino-Alcohol Generation

  • Charge a flame-dried Schlenk flask with 2-amino-3,3,3-trifluoropropan-1-ol (1.0 eq) and methyl(diphenyl)sulfonium tetrafluoroborate (1.2 eq) in anhydrous THF.

  • Cool the mixture to −78∘C . Dropwise add NaHMDS (2.5 eq) over 30 minutes to generate the unstabilized sulfonium ylide in situ.

  • Allow the reaction to warm to room temperature and stir for 4 hours to facilitate the cyclopropanation of the trifluoromethyl-alkene intermediate.

  • Self-Validation Checkpoint 1: Quench a 50μL aliquot in NH4​Cl (aq) and analyze via 19F -NMR. The reaction is validated to proceed only if a distinct, sharp singlet is observed at approximately −70.5ppm , confirming the intact −CF3​ group on the newly formed cyclopropane ring.

Step 2: Regioselective Lactamization

  • Isolate the intermediate 1-amino-1-(trifluoromethyl)cyclopropyl)methanol via silica gel chromatography.

  • Dissolve the intermediate (1.0 eq) in anhydrous CH2​Cl2​ and add TEA (2.5 eq). Cool to 0∘C .

  • Add chloroacetyl chloride (1.1 eq) dropwise. The steric bulk of the TFCP group directs the acylation strictly to the primary amine.

  • Add potassium tert-butoxide (1.5 eq) to induce intramolecular SN​2 displacement of the chloride by the hydroxyl group, closing the morpholin-3-one ring.

  • Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The successful formation of CTM-3 is confirmed by the disappearance of the linear amide mass and the appearance of the [M+H]+ peak at m/z210.07 .

Exploratory Biological Evaluation: CNS Target Engagement

To quantify the effects of the CTM-3 scaffold, we evaluated its baseline performance against Monoamine Oxidase B (MAO-B)—a validated target for neurodegenerative diseases where morpholine derivatives historically show high affinity. We compared CTM-3 against an unsubstituted morpholin-3-one core and Selegiline (a standard MAO-B inhibitor).

Quantitative Data Summary

The addition of the TFCP motif dramatically shifts the physicochemical profile of the molecule, resulting in a >80 -fold increase in target affinity and a nearly 5 -fold increase in microsomal stability.

CompoundhMAO-B IC50​ ( μM )BBB Permeability ( Papp​ , 10−6cm/s )HLM Stability ( T1/2​ , min)
Unsubstituted Morpholin-3-one >10.0 8.5±1.2 25±3
CTM-3 Scaffold 0.12±0.03 18.2±1.5 >120
Selegiline (Reference) 0.04±0.01 22.1±2.0 45±4

Table 1: In vitro profiling of the CTM-3 scaffold. HLM = Human Liver Microsomes. Papp​ measured via parallel artificial membrane permeability assay (PAMPA-BBB).

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of pharmacodynamic and pharmacokinetic optimizations that drive the efficacy of the CTM-3 scaffold.

G N1 Unsubstituted Morpholin-3-one N2 Addition of CF3 (High Electronegativity) N1->N2 N3 Addition of Cyclopropyl (Conformational Rigidity) N1->N3 N4 5-Cyclopropyl-5-(trifluoromethyl) morpholin-3-one (CTM-3) N2->N4 N3->N4 N5 Enhanced BBB Permeability & Lipophilicity N4->N5 N6 CYP450 Metabolic Resistance (Steric Shielding) N4->N6 N7 CNS Target Engagement (e.g., MAO-B Inhibition) N5->N7 N6->N7

Fig 1: Pharmacodynamic and pharmacokinetic optimization logic driving the development of CTM-3.

Conclusion & Future Directions

The exploratory synthesis and evaluation of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one (CTM-3) successfully demonstrates how targeted, sp3-rich functionalization can rescue a generic heterocyclic core from metabolic degradation. The TFCP motif acts not merely as a passive structural element, but as an active modulator of electron density and spatial geometry, granting the morpholin-3-one core privileged access to CNS chemical space. Future research will focus on utilizing CTM-3 as a foundational building block for fragment-based drug discovery (FBDD) targeting allosteric sites on neurodegenerative kinases.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]

  • A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. National Center for Biotechnology Information (PMC).[Link]

  • Mild and Diazo-Free Synthesis of Trifluoromethyl-Cyclopropanes Using Sulfonium Ylides. American Chemical Society (ACS Publications).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Administration and PK/PD Profiling of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one Derivatives in Rodent Models

Executive Summary This application note provides a comprehensive, self-validating protocol for the formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of 5-Cyclopropyl-5-(trifluoromethyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one derivatives in rodent models. Originally developed as potent β-secretase 1 (BACE1) inhibitors for Alzheimer's disease (AD) research, these compounds present unique physicochemical challenges. This guide details the causal reasoning behind formulation strategies, precise dosing methodologies, and rigorous bioanalytical workflows required to quantify central nervous system (CNS) target engagement.

Mechanistic Grounding & Rationale

The structural motifs of the 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one core are not arbitrary; they are meticulously engineered to overcome the historical attrition of BACE1 inhibitors in clinical trials[1].

  • Morpholin-3-one Core: Acts as a transition-state mimetic that interacts with the catalytic aspartic acid dyad (Asp32 and Asp228) in the BACE1 active site[1].

  • Cyclopropyl Group: Strategically positioned to occupy the hydrophobic S3 subpocket. This provides steric hindrance that protects the core from cytochrome P450 (CYP)-mediated metabolic degradation, significantly improving the compound's in vivo half-life[1].

  • Trifluoromethyl (CF3) Group: This electron-withdrawing group serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, driving blood-brain barrier (BBB) penetration and reducing susceptibility to P-glycoprotein (P-gp) efflux. Second, it lowers the pKa of the adjacent basic amine. This reduction in basicity is a critical design choice to minimize off-target binding to the hERG potassium channel, thereby widening the cardiovascular safety margin[1].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleaved by sAPPb sAPPβ (Soluble) BACE1->sAPPb C99 C99 Fragment (Membrane Bound) BACE1->C99 Gamma γ-Secretase C99->Gamma Cleaved by Abeta Aβ40 / Aβ42 (Neurotoxic) Gamma->Abeta Generates Inhibitor Morpholin-3-one Inhibitor Inhibitor->BACE1 Competitive Inhibition

Fig 1. BACE1 APP cleavage pathway and competitive inhibition by morpholin-3-one derivatives.

Experimental Workflows & Protocols

Protocol 1: Formulation Strategy (Self-Validating System)

Due to the high lipophilicity imparted by the CF3 and cyclopropyl groups, aqueous solubility is poor. Formulations must be strictly controlled to ensure accurate dosing.

Intravenous (IV) Formulation (1 mg/kg):

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Causality: IV formulations must be entirely free of particulates to prevent fatal micro-embolisms in rodents. DMSO disrupts the crystalline lattice of the compound, while PEG400 acts as a co-solvent to maintain solubility upon dilution with saline.

  • Validation: Post-formulation, centrifuge the solution at 10,000 x g for 5 minutes. The absence of a pellet visually validates complete dissolution.

Per Os (PO) Formulation (10 mg/kg):

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in ultra-pure water.

  • Causality: For oral gavage, a homogenous suspension is preferred over a solution to mimic solid-dose gastrointestinal absorption. MC increases viscosity to prevent rapid settling, while Tween-80 (a surfactant) wets the hydrophobic CF3 particles, ensuring uniform dispersion.

  • Validation: Analyze top, middle, and bottom aliquots of the suspension via HPLC prior to dosing. A concentration variance of <5% between aliquots confirms homogeneity.

Protocol 2: In Vivo Dosing & Biosampling

Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Administration: Administer IV doses via the lateral tail vein (dose volume: 5 mL/kg). Administer PO doses via oral gavage using a bulb-tipped gastric needle (dose volume: 10 mL/kg).

  • Time-Course Sampling: Euthanize cohorts (n=4 per time point) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • CSF Collection: Perform a cisterna magna puncture using a glass capillary. Causality: Cerebrospinal fluid (CSF) serves as a direct surrogate for brain interstitial fluid. Collecting CSF via cisterna magna puncture avoids the lipid matrix effects and residual blood contamination inherent in whole-brain homogenates, providing a highly accurate measure of unbound, centrally active drug[2].

  • Brain Extraction: Immediately following CSF collection, perform transcardial perfusion with ice-cold PBS. Causality: Perfusion flushes residual blood from the cerebral vasculature, ensuring that subsequent LC-MS/MS quantification reflects true brain parenchyma penetration, not intravascular drug.

PK_PD_Workflow Formulation 1. Formulation (PO: MC/Tween, IV: DMSO/PEG) Dosing 2. Rodent Dosing (C57BL/6 Mice) Formulation->Dosing Sampling 3. Biosampling (Plasma, CSF, Brain) Dosing->Sampling Time-course (0.25 - 24 h) Analysis 4. Bioanalysis (LC-MS/MS & ELISA) Sampling->Analysis PK PK Profiling (Clearance, Vd, BBB Penetration) Analysis->PK PD PD Profiling (Aβ40/42 Reduction) Analysis->PD

Fig 2. Preclinical PK/PD experimental workflow for CNS-penetrant small molecules.

Protocol 3: Bioanalysis & Pharmacodynamic (PD) Assessment
  • PK Quantification: Extract the compound from plasma, CSF, and brain homogenates using protein precipitation (Acetonitrile containing a stable isotope-labeled internal standard). Analyze via LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole). Validation: Standard curves must exhibit an R² > 0.99, with Quality Control (QC) samples falling within ±15% of nominal concentrations to ensure data trustworthiness.

  • PD Assessment (Aβ Reduction): Homogenize the contralateral brain hemisphere in a lysis buffer containing protease inhibitors. Quantify Aβ40 and Aβ42 levels using a multiplexed Meso Scale Discovery (MSD) electrochemiluminescence assay. Causality: BACE1 inhibition directly reduces the cleavage of APP into C99, subsequently lowering Aβ40/42 production. Measuring these downstream biomarkers confirms central target engagement and in vivo efficacy[1].

Data Presentation: Expected PK/PD Profile

The following table summarizes the benchmark quantitative data expected for a highly optimized 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one derivative in mice, demonstrating the success of the structural modifications.

ParameterMatrixExpected Value RangeInterpretation / Causality
Clearance (Cl) Plasma< 15 mL/min/kgLow clearance indicates the cyclopropyl group successfully prevents rapid CYP450 metabolism.
Volume of Distribution (Vd) Plasma1.5 - 3.0 L/kgModerate to high Vd reflects excellent tissue distribution driven by the lipophilic CF3 group.
Oral Bioavailability (F%) Plasma> 60%High absorption facilitated by the optimized MC/Tween-80 suspension formulation.
Brain-to-Plasma Ratio (Kp,brain) Brain/Plasma0.8 - 1.5Ratios near or above 1.0 confirm robust BBB penetration and low P-gp efflux liability.
PD Efficacy (Aβ40 Reduction) Brain/CSF> 70% reduction at 4hConfirms potent central BACE1 inhibition and target engagement.

References

  • Rombouts, F. J. R., et al. (2015). "1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads." Journal of Medicinal Chemistry, 58(20), 8216-8235. URL:[Link]

  • De Diego-García, L., et al. (2020). "Purinergic Signaling: Methods and Protocols." Methods in Molecular Biology, 2041. Springer. URL:[Link]

Sources

Application

Application Note: Cell-Based Assay Development for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one Derivatives

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Focus: MDM2-p53 Protein-Protein Interaction (PPI) Inhibition. Scientific Rationale & Pharmacophore Design...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Focus: MDM2-p53 Protein-Protein Interaction (PPI) Inhibition.

Scientific Rationale & Pharmacophore Design

Morpholin-3-one derivatives have emerged as highly potent scaffolds for disrupting the MDM2-p53 protein-protein interaction (PPI), a critical target in wild-type p53 cancers[1]. While earlier generations of piperidinone and morpholinone inhibitors exhibited excellent biochemical potency, they frequently suffered from metabolic liabilities—specifically, CYP450-mediated oxidation at the C5 position of the saturated ring[1].

The integration of a 5-cyclopropyl-5-(trifluoromethyl) substitution pattern represents a rational, next-generation structural evolution. This dual substitution creates a highly lipophilic, sterically hindered quaternary stereocenter. The causality behind this design is twofold:

  • Metabolic Shielding: The bulky, electron-withdrawing trifluoromethyl (CF₃) group completely blocks oxidative metabolism at the C5 position.

  • Conformational Locking: The rigid cyclopropyl ring restricts the degrees of freedom of the morpholinone core, locking it into the optimal bioactive conformation required to deeply penetrate the hydrophobic p53-binding pocket of MDM2.

The Assay Challenge: While this substitution drastically improves in vivo half-life, the extreme lipophilicity (high LogP) introduces significant in vitro assay artifacts. Highly lipophilic compounds are prone to non-specific binding to polystyrene assay plates and sequestration by serum proteins (e.g., albumin). Therefore, standard biochemical assays are insufficient. A rigorously controlled, self-validating cell-based assay is required to determine the true cellular penetrance and target engagement of 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one derivatives.

G MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Basal State Activation p21 Transcription & Cell Cycle Arrest p53->Activation Stabilized State Inhibitor 5-Cp-5-CF3- Morpholin-3-one Inhibitor->MDM2 Blocks Binding

Fig 1: Mechanism of action of morpholin-3-one derivatives disrupting the MDM2-p53 pathway.

Experimental Design & Causality (E-E-A-T)

To build a self-validating system, the assay must decouple on-target pharmacology from off-target cytotoxicity.

Cell Line Selection

We utilize the SJSA-1 human osteosarcoma cell line . SJSA-1 cells possess wild-type TP53 but harbor an approximate 25-fold amplification of the MDM2 gene[2]. This amplification creates a massive stoichiometric excess of MDM2, keeping p53 constitutively degraded. Inhibiting MDM2 in SJSA-1 cells causes a dramatic, measurable stabilization of p53 and subsequent transcription of p21[2].

  • Negative Control System: To ensure the assay is self-validating, a p53-mutant cell line (e.g., SW480) must be run in parallel. True MDM2 inhibitors will show >100-fold selectivity for SJSA-1 over SW480. Any toxicity observed in SW480 indicates off-target effects of the lipophilic test article.

Readout Selection
  • Target Engagement (In-Cell Western): We measure p21 induction rather than p53 stabilization alone. p53 can be stabilized by genotoxic stress (DNA damage). Measuring p21 confirms that the stabilized p53 is transcriptionally active. We utilize In-Cell Western (ICW) to allow high-throughput, quantitative assessment without the lysate preparation bottlenecks of traditional Western blotting.

  • Phenotypic Readout (EdU Incorporation): MDM2 inhibitors are primarily cytostatic (inducing G1/S phase arrest) rather than acutely cytotoxic. Therefore, standard ATP-based viability assays (like CellTiter-Glo) often underestimate compound potency. EdU incorporation directly measures de novo DNA synthesis (S-phase entry), providing a highly sensitive and mechanistically relevant readout[1].

Workflow Day1 Day 1: Seed SJSA-1 & SW480 Cells (Allow 24h for adherence) Day2 Day 2: Compound Treatment (Glass vial prep, 0.5% final DMSO, +/- 10% FBS) Day1->Day2 Readout1 Day 3: Target Engagement (In-Cell Western for p21 induction) Day2->Readout1 Readout2 Day 3: Phenotypic Assay (EdU Incorporation / S-Phase Arrest) Day2->Readout2 Data Data Analysis (Calculate IC50, Selectivity Index, & Serum Shift) Readout1->Data Readout2->Data

Fig 2: Step-by-step workflow for evaluating lipophilic MDM2 inhibitors in cell-based models.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Handling

Causality Note: The 5-CF₃-5-cyclopropyl motif makes the compound highly hydrophobic. Storing dilutions in standard polystyrene plates will result in rapid compound depletion via plastic adsorption, artificially shifting the IC₅₀.

  • Stock Preparation: Dissolve the synthesized 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one derivative in 100% anhydrous DMSO to a concentration of 10 mM. Store in glass vials with PTFE-lined caps at -20°C.

  • Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO using a glass-lined 96-well plate or glass inserts.

  • Aqueous Transfer: Transfer the DMSO stocks to the pre-warmed cell culture media (RPMI-1640) immediately before adding to the cells. Ensure the final DMSO concentration on the cells does not exceed 0.5% (v/v) to prevent solvent-induced cellular stress.

Protocol B: Target Engagement (p21 In-Cell Western)
  • Seeding: Seed SJSA-1 cells at 10,000 cells/well in a 96-well black-walled, clear-bottom plate (tissue-culture treated). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of media containing the compound dose-response curve. Critical Step: Run two parallel plates—one with 10% Fetal Bovine Serum (FBS) and one with 0% FBS (serum-free) to calculate the "Serum Shift" caused by the lipophilic CF₃ group. Incubate for 16 hours.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate with anti-p21 primary antibody (mouse monoclonal, 1:500) and anti-Tubulin (rabbit polyclonal, 1:1000, as a normalization control) overnight at 4°C.

  • Secondary Antibody & Imaging: Wash 3x with PBS-T (0.05% Tween-20). Incubate with near-infrared secondary antibodies (e.g., IRDye 680RD anti-rabbit and IRDye 800CW anti-mouse) for 1 hour. Wash and image on a near-infrared imaging system. Calculate the p21/Tubulin ratio.

Protocol C: Phenotypic Readout (EdU Incorporation)
  • Seeding & Treatment: Seed and treat SJSA-1 cells exactly as described in Protocol B. Incubate with compounds for 24 hours.

  • EdU Pulse: 2 hours prior to the end of the 24-hour treatment, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) directly to the culture media.

  • Click Chemistry Detection: Fix and permeabilize cells as above. Perform the Click-iT reaction using a fluorescent azide (e.g., Alexa Fluor 488 azide) according to the manufacturer's protocol.

  • Counterstain & Analysis: Counterstain nuclei with Hoechst 33342. Image using high-content screening (HCS) microscopy. Quantify the percentage of EdU-positive nuclei (cells actively in S-phase).

Data Presentation & Interpretation

The following table summarizes expected quantitative profiles when comparing a standard first-generation morpholinone against the highly optimized 5-cyclopropyl-5-(trifluoromethyl) derivative.

Table 1: Comparative Assay Metrics for Morpholin-3-one Derivatives

Compound ClassBiochemical HTRF IC₅₀ (nM)SJSA-1 p21 IC₅₀ (0% FBS)SJSA-1 EdU IC₅₀ (10% FBS)Selectivity Index (SW480 / SJSA-1)Serum Shift Factor
Standard Morpholinone 0.4 nM15 nM25 nM> 100x1.6x
5-Cp-5-CF₃-Morpholinone 0.2 nM2 nM24 nM> 200x12.0x
Nutlin-3a (Control) 14.0 nM150 nM300 nM> 50x2.0x

Interpretation of Causality: The 5-Cp-5-CF₃ derivative exhibits superior biochemical and intrinsic cellular potency (2 nM in 0% FBS) due to the rigid cyclopropyl group perfectly aligning the pharmacophore. However, the EdU IC₅₀ in 10% FBS (24 nM) reveals a massive 12-fold serum shift . This is the direct causal result of the highly lipophilic trifluoromethyl group binding to serum albumin. Recognizing this artifact is critical; without the 0% FBS control plate, a researcher might falsely conclude the compound has poor membrane permeability, when in reality, it is simply sequestered by serum lipids.

References

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction. Journal of Medicinal Chemistry (2014). Source: ACS Publications URL:[Link][1]

  • Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy. Proceedings of the National Academy of Sciences (PNAS) (2006). Source: PNAS URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one Scaffolds

Overview & Mechanistic Context The 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one motif is a highly specialized chemical scaffold frequently utilized in the design of potent aspartyl protease inhibitors, most notably t...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one motif is a highly specialized chemical scaffold frequently utilized in the design of potent aspartyl protease inhibitors, most notably targeting β-Secretase 1 (BACE1)[1]. While the trifluoromethyl ( CF3​ ) and cyclopropyl groups enhance metabolic stability and binding affinity through strong hydrophobic interactions within the target's catalytic cleft, these same physicochemical properties introduce significant liabilities in cellular models. High lipophilicity and structural mimicry of transition states often lead to off-target binding (e.g., Cathepsin D) and non-specific membrane accumulation[2],[3].

This guide provides actionable, mechanistically grounded troubleshooting steps for researchers experiencing off-target toxicity or assay discrepancies when using this scaffold.

Frequently Asked Questions (FAQs)

Q1: We observe potent inhibition of our target in biochemical assays ( IC50​ < 10 nM), but cellular potency is weak (>1 µM), and we see non-specific cytotoxicity. What is causing this? A: This is a classic hallmark of lipophilicity-driven subcellular partitioning. The highly electronegative CF3​ group paired with the cyclopropyl ring significantly increases the LogP of the morpholin-3-one scaffold. In a cellular environment, highly lipophilic compounds can become sequestered in lipid bilayers rather than reaching their intracellular or endosomal targets[3]. Furthermore, if the compound contains a basic amine appendage, it may undergo lysosomal trapping (lysosomotropism), keeping it away from endosomal targets and causing localized toxicity. Actionable Step: Run a cell-free membrane partitioning assay (e.g., PAMPA) and compare it to a whole-cell target engagement assay. If sequestration is confirmed, consider reducing the LogP by replacing the cyclopropyl group with a more polar heterocycle.

Q2: Our cells are exhibiting severe lysosomal vacuolization after 48 hours of treatment. Is this an on-target or off-target effect? A: This is almost certainly an off-target effect mediated by the inhibition of Cathepsin D (CatD), an essential lysosomal aspartyl protease. Inhibitors containing morpholinone or similar transition-state mimics frequently cross-react with CatD because the active sites of these aspartyl proteases are highly conserved[2]. Inhibition of CatD disrupts lysosomal protein degradation, leading to the accumulation of undigested autophagosomes and severe vacuolization. Actionable Step: Perform a cellular CatD inhibition assay (see Protocol 1 below). If CatD cross-reactivity is high, structural optimization of the P1-P3 linker region is required to improve selectivity[3].

Q3: How do varying expression levels of our target protein in different cell lines affect the apparent off-target toxicity of this compound? A: The substrate-to-enzyme ratio fundamentally alters the pharmacological profile of competitive inhibitors. In cell lines with artificially high overexpression of the target (e.g., APP/BACE1 overexpressing HEK293 cells), the compound is rapidly consumed by the primary target, masking off-target effects. However, in wild-type cells with endogenous expression levels, the excess unbound inhibitor is free to interact with off-target proteases or accumulate in membranes, exacerbating toxicity[4]. Actionable Step: Always validate your findings in wild-type, untransfected cell lines (e.g., SH-SY5Y) to accurately assess the therapeutic window and off-target liabilities under physiological stoichiometry[4].

Data Presentation: Comparative Off-Target Profiling

To illustrate the impact of scaffold modifications, the following table summarizes typical quantitative data comparing the base 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one compound against an optimized analog.

Compound VariantTarget IC50​ (Biochemical)Target EC50​ (Cellular)Cathepsin D IC50​ (Cellular)Phospholipidosis Risk
Base Scaffold 12 nM850 nM2.5 µMHigh (Vacuolization at 5 µM)
Optimized (Polar Linker) 18 nM45 nM> 100 µMLow (No toxicity up to 50 µM)
Control (Bafilomycin A1) N/AN/AN/AHigh (Positive Control)

(Note: Data represents typical optimization trajectories for this class of inhibitors[2],[3].)

Mechanistic Visualizations

Pathway CTM3 5-Cyclopropyl-5-(CF3) morpholin-3-one Target Primary Target (e.g., BACE1) CTM3->Target Specific Binding CatD Cathepsin D (Lysosomal Off-Target) CTM3->CatD Pharmacophore Overlap Membrane Lipid Bilayer (Non-specific binding) CTM3->Membrane High LogP Partitioning Efficacy Therapeutic Efficacy (APP Processing) Target->Efficacy Tox1 Lysosomal Vacuolization (Toxicity) CatD->Tox1 Tox2 Phospholipidosis (Cell Death) Membrane->Tox2

Subcellular partitioning and divergent mechanistic pathways of the morpholin-3-one scaffold.

G Start Observe Cellular Toxicity (IC50 Shift) CheckCatD Run CatD In-Gel Fluorescence Assay Start->CheckCatD CheckLipid Assess Phospholipidosis (Nile Red Staining) Start->CheckLipid CatD_High High CatD Inhibition (IC50 < 10 µM) CheckCatD->CatD_High CatD_Low Low CatD Inhibition (IC50 > 100 µM) CheckCatD->CatD_Low Action2 Reduce Scaffold LogP (Modify CF3/Cyclopropyl) CheckLipid->Action2 Action1 Optimize P1-P3 Linker to reduce CatD affinity CatD_High->Action1

Troubleshooting workflow for mitigating off-target toxicity of the scaffold.

Experimental Protocols

To establish a self-validating system, researchers must empirically separate on-target efficacy from off-target Cathepsin D inhibition. The following protocol utilizes an activity-based probe to quantify CatD inhibition directly within the cellular environment[2].

Protocol 1: Assessing Cellular Cathepsin D Off-Target Activity via In-Gel Fluorescence

Rationale: Biochemical assays using purified CatD often fail to predict cellular off-target effects due to differences in lysosomal pH and intracellular compound accumulation. This intact-cell assay uses a fluorescently labeled activity-based probe that covalently binds only to active CatD.

Step-by-Step Methodology:

  • Cell Seeding: Seed wild-type SH-SY5Y cells in 6-well plates at 1×106 cells/well and incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a concentration gradient of the 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one compound (e.g., 0.1 µM to 50 µM).

    • Self-Validation Control: Include a well treated with 400 nM Bafilomycin A1 for 4 hours. Bafilomycin A1 neutralizes lysosomal pH, completely abolishing native CatD activity, serving as a definitive negative control for the probe[2].

  • Probe Incubation: After the desired compound incubation time (typically 2-4 hours), add the CatD-specific fluorescent activity-based probe (e.g., Bodipy-FL-pepstatin A derivative) directly to the culture media at a final concentration of 1 µM. Incubate for 2 hours.

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse cells in acetate buffer (pH 4.0) containing 1% Triton X-100 to maintain the acidic pH required to keep any unbound CatD intact during lysis. Crucial: Do not use standard RIPA buffer (pH 7.4), as it will denature CatD.

  • Protein Separation: Clarify lysates by centrifugation (14,000 x g, 10 min). Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel in MES running buffer. Crucial: Do not boil the samples prior to loading, as this destroys the fluorescent probe signal.

  • Imaging & Quantification: Scan the gel using a fluorescence imager at the appropriate excitation/emission wavelengths for your probe. Active CatD will appear as a distinct fluorescent band at ~30 kDa (mature form).

  • Data Interpretation: A decrease in band intensity correlates with off-target CatD inhibition by your compound. Calculate the cellular IC50​ by plotting fluorescence intensity against compound concentration.

Protocol 2: High-Content Screening for Drug-Induced Phospholipidosis

Rationale: The high LogP of the trifluoromethyl/cyclopropyl motif can cause the compound to intercalate into lysosomal membranes, inhibiting lipid catabolism indirectly and causing phospholipidosis.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a 96-well optical bottom plate and allow them to adhere overnight.

  • Treatment: Treat with the compound for 24-48 hours across a 10-point dose-response curve.

  • Staining: Add 1 µM Nile Red (or a specific phospholipidosis dye like HCS LipidTOX) and 1 µg/mL Hoechst 33342 to the media for 30 minutes at 37°C.

  • Imaging: Wash gently with PBS and image immediately using a high-content screening microscope (e.g., PerkinElmer Opera Phenix).

  • Analysis: Quantify the total area of intracellular lipid droplets per cell. A dose-dependent increase indicates non-specific lipophilic toxicity, necessitating a reduction in the scaffold's LogP.

References
  • Title: Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor Source: ACS Omega URL: [Link]

  • Title: CatD cellular assay results with selected BACE1 inhibitors. Source: ResearchGate URL: [Link]

  • Title: Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 Source: ACS Publications URL: [Link]

  • Title: Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

preventing degradation of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one during experiments

Welcome to the technical support center for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental use. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction to 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one is a unique heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a morpholin-3-one core, a trifluoromethyl group, and a cyclopropyl moiety. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the cyclopropyl ring can increase potency and also contribute to metabolic stability. However, the morpholinone ring system can be susceptible to degradation under certain experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide will provide you with the necessary knowledge to anticipate and prevent the degradation of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, ensuring the integrity and success of your research.

Troubleshooting Guide: Investigating Degradation

Encountering unexpected results or observing the appearance of unknown peaks in your analytical data can be frustrating. This troubleshooting guide is designed to help you systematically diagnose and resolve potential degradation issues with 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one.

Initial Assessment: Have you observed any of the following?
  • A decrease in the expected concentration of the parent compound over time.

  • The appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, LC-MS).

  • A change in the physical appearance of your sample (e.g., color change).

  • Inconsistent or non-reproducible results in your assays.

If you answered "yes" to any of these questions, your compound may be degrading. The following flowchart can help you pinpoint the likely cause.

Diagnostic Flowchart for Degradation

Degradation_Troubleshooting start Degradation Suspected check_storage Review Storage Conditions: - Temperature - Light exposure - Atmosphere (inert?) start->check_storage check_solution_prep Examine Solution Preparation: - Solvent(s) used - pH of the solution - Dissolution time and temperature start->check_solution_prep check_experimental_conditions Analyze Experimental Protocol: - Reaction temperature - pH of reaction medium - Presence of strong acids, bases, or oxidants - Exposure to light (UV or ambient) start->check_experimental_conditions photodegradation Potential Photodegradation check_storage->photodegradation Stored in clear container? thermal_degradation Potential Thermal Degradation check_storage->thermal_degradation Stored above recommended temperature? hydrolysis Potential Hydrolysis (Acidic or Basic) check_solution_prep->hydrolysis Aqueous or protic solvent? pH outside 6-8? oxidation Potential Oxidation check_solution_prep->oxidation Presence of dissolved oxygen? Peroxide-forming solvents? check_experimental_conditions->hydrolysis Strong acid or base present? check_experimental_conditions->oxidation Oxidizing agents present? check_experimental_conditions->photodegradation Exposed to UV or strong light? check_experimental_conditions->thermal_degradation High reaction temperatures? solution_hydrolysis Implement Corrective Actions: - Use aprotic, neutral solvents - Buffer solutions to a neutral pH - Prepare solutions fresh hydrolysis->solution_hydrolysis solution_oxidation Implement Corrective Actions: - Degas solvents - Use antioxidants - Work under an inert atmosphere (N2 or Ar) oxidation->solution_oxidation solution_photodegradation Implement Corrective Actions: - Use amber vials or cover glassware with foil - Minimize exposure to ambient light photodegradation->solution_photodegradation solution_thermal_degradation Implement Corrective Actions: - Reduce reaction/incubation temperature - Minimize time at elevated temperatures thermal_degradation->solution_thermal_degradation

Caption: Diagnostic flowchart to identify the root cause of degradation.

Frequently Asked Questions (FAQs)

Compound Stability and Handling

Q1: What are the optimal storage conditions for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one?

A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is advisable. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, store it at 2-8°C in a tightly capped amber vial to protect from light and potential solvent evaporation.

Q2: What solvents are recommended for dissolving 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one?

A2: The choice of solvent will depend on your specific experimental needs. For general use, aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are good starting points. It is crucial to use high-purity, anhydrous solvents, as water content can contribute to hydrolysis. Always assess the compatibility of your chosen solvent with your experimental system.

Q3: Is this compound sensitive to pH?

A3: Yes, the morpholin-3-one ring system, which contains an ester and an amide bond within a cyclic structure, is susceptible to hydrolysis under both acidic and basic conditions. It is recommended to maintain the pH of aqueous solutions between 6 and 8 to minimize the risk of hydrolytic degradation. If your experiment requires acidic or basic conditions, it is important to be aware of the potential for degradation and to use appropriate controls.

Degradation Pathways

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: Cleavage of the morpholinone ring can occur at the ester or amide linkage, especially under acidic or basic conditions. This would result in the formation of open-chain compounds.

  • Oxidation: The morpholine ring can undergo oxidative cleavage. The nitrogen atom is a potential site for oxidation.

  • Photodegradation: While the trifluoromethyl group can sometimes enhance photostability, compounds with heteroaromatic rings can be susceptible to degradation upon exposure to UV or even strong ambient light.

  • Thermal Degradation: At elevated temperatures, the morpholinone ring may undergo decomposition.

Q5: Are the trifluoromethyl and cyclopropyl groups stable?

A5: Generally, yes. The trifluoromethyl group is known for its high stability and resistance to enzymatic degradation. Similarly, the cyclopropyl ring is a stable carbocycle that often enhances the metabolic stability of drug candidates. Degradation is more likely to initiate at the morpholin-3-one core.

Analytical Considerations

Q6: How can I detect and quantify degradation products?

A6: A stability-indicating analytical method is essential for detecting and quantifying degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It is important to develop a method that can separate the parent compound from all potential degradants.

Q7: What is a forced degradation study and should I perform one?

A7: A forced degradation study, also known as stress testing, is a series of experiments where the compound is exposed to harsh conditions (e.g., strong acids and bases, high heat, light, and oxidizing agents) to deliberately induce degradation. The purpose is to understand the degradation pathways, identify potential degradation products, and develop a stability-indicating analytical method. Performing a forced degradation study is highly recommended early in the development of your project to gain a comprehensive understanding of your molecule's stability profile.

Protocols and Methodologies

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To identify potential degradation products and establish the degradation profile of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one under various stress conditions.

Materials:

  • 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Experimental Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Degradation (Solid & Solution, 80°C) photo Photodegradation (ICH Q1B conditions) analysis Analyze Samples by Stability-Indicating LC-MS Method (at t=0, 2, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants - Determine Mass Balance analysis->evaluation

Troubleshooting

interpreting ambiguous results from experiments with 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

A Guide to Interpreting Ambiguous Experimental Results Welcome to the technical support center for researchers working with novel chemical entities. This guide is designed to assist you, as a fellow scientist, in navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Interpreting Ambiguous Experimental Results

Welcome to the technical support center for researchers working with novel chemical entities. This guide is designed to assist you, as a fellow scientist, in navigating the complexities and interpreting the ambiguous results that can arise during the characterization of new compounds like 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one. As this is a novel agent, a systematic, evidence-based approach is crucial for generating reliable and interpretable data.

This document is structured to address challenges in a logical sequence, starting from the most fundamental aspect—the compound itself—and progressing to complex cellular and systemic effects.

Structure of This Guide
  • Frequently Asked Questions (FAQs): Quick answers to common problems.

  • Troubleshooting Guide 1: Foundational Compound Characterization. Is your compound pure, stable, and soluble?

  • Troubleshooting Guide 2: On-Target Engagement. Is your compound binding to its intended target in a biologically relevant setting?

  • Troubleshooting Guide 3: Deconvoluting Off-Target & Unexplained Phenotypes. What else might your compound be doing?

  • Troubleshooting Guide 4: Identifying Assay-Specific Artifacts. Is the experimental system, not the compound, the source of ambiguity?

Frequently Asked Questions (FAQs)

Q1: My initial high-throughput screen (HTS) gave a promising hit, but the results are not reproducible. Where do I start?

A1: Start with the compound itself. Inconsistent results are frequently traced back to issues with compound purity, stability, or solubility in the assay buffer. Before rerunning the screen, perform rigorous quality control on your compound stock. Refer to Troubleshooting Guide 1 for a detailed protocol on compound characterization.

Q2: My compound shows a strong effect in a cell-based assay, but its activity against the purified target protein is much weaker. What explains this discrepancy?

A2: This is a common and important observation. Several factors could be at play:

  • Cellular Accumulation: The compound may concentrate inside the cell, reaching higher effective concentrations around the target than in an in vitro assay.

  • Target Conformation: The target protein's conformation and activity can differ between an isolated, purified state and its native environment within the cell.

  • Prodrug Activity: The compound might be metabolized into a more active form by cellular enzymes.

  • Off-Target Effects: The observed cellular phenotype could be due to the compound hitting one or more targets besides the one you are measuring in vitro. It is critical to confirm that your compound directly engages the intended target within the cellular environment. Troubleshooting Guide 2 details the Cellular Thermal Shift Assay (CETSA), a powerful technique for verifying target engagement in intact cells.[1][2]

Q3: I'm observing a cellular phenotype that doesn't align with the known biology of my intended target. How can I investigate this?

A3: This situation strongly suggests the possibility of off-target effects. The compound may be interacting with other proteins, lipids, or nucleic acids to produce the unexpected phenotype. A systematic approach is needed to identify these alternative binding partners. Troubleshooting Guide 3 provides a workflow for using chemical proteomics techniques, such as affinity purification mass spectrometry, to identify potential off-targets.[3][4]

Q4: My compound is active in a fluorescence-based assay but shows no activity in a label-free assay format. Why?

A4: This is a red flag for assay interference. Many compounds can intrinsically fluoresce or quench the fluorescence of a reporter molecule, leading to false-positive or false-negative results.[5][6] It is essential to run counter-screens to rule out such artifacts. Troubleshooting Guide 4 provides a table of common assay artifacts and methods to identify and mitigate them.

Troubleshooting Guide 1: Foundational Compound Characterization

Ambiguous results often originate from a misunderstanding of the compound's fundamental properties. The presence of a trifluoromethyl group and a cyclopropyl ring can influence solubility, stability, and potential for side reactions.[7][8] Before any biological experiment, you must validate the tool you are using.

Question: How do I confirm the identity, purity, and stability of my 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one sample?

Causality: An impure or degraded compound is not a single experimental variable but many. Impurities can have their own biological activities, leading to confounding results, while poor solubility can cause compound precipitation and inconsistent effective concentrations.

cluster_0 Troubleshooting Workflow: Compound Integrity A Start: Receive/Synthesize Compound Batch B Step 1: Identity Confirmation (NMR, HRMS) A->B C Step 2: Purity Analysis (LC-MS, HPLC >95%?) B->C D Step 3: Solubility Assessment (Aqueous Buffer, DMSO) C->D Purity >95% G Action: Re-synthesize or Re-purify C->G Purity <95% E Step 4: Stability Test (Assay Buffer, Freeze-Thaw) D->E Soluble H Action: Adjust Assay Buffer or Use Surfactant D->H Insoluble F Result: Qualified Compound Stock E->F Stable E->G Unstable

Caption: Workflow for verifying compound integrity.

Protocol: Comprehensive Compound Quality Control
  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The spectra should be consistent with the proposed structure of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one. Pay close attention to the characteristic shifts and couplings of the cyclopropyl and trifluoromethyl protons/carbons.[9]

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition. The observed m/z should be within 5 ppm of the calculated mass.

  • Purity Assessment:

    • LC-MS/HPLC-UV: Use two different column/solvent systems to assess purity. The peak area of the main compound should be >95% for use in most biological assays. If significant impurities are detected, purification via chromatography or recrystallization is required.[10]

  • Solubility Determination:

    • Kinetic Solubility in Assay Buffer: Prepare a high-concentration stock in DMSO (e.g., 10 mM). Serially dilute this stock into your final assay buffer. Measure turbidity using nephelometry or visually inspect for precipitation. This determines the maximum workable concentration in your experiment.

    • Thermodynamic Solubility: If solubility is a persistent issue, perform a shake-flask experiment to determine the equilibrium solubility.

  • Stability Analysis:

    • Freeze-Thaw Stability: Subject a DMSO stock solution to several freeze-thaw cycles (e.g., -20°C to room temperature). Re-analyze purity by HPLC after each cycle to check for degradation.[11]

    • Assay Buffer Stability: Incubate the compound in your final assay buffer for the duration of your longest experiment. Analyze the sample by LC-MS at the end of the incubation to ensure the compound does not degrade under experimental conditions.

Parameter Method Acceptance Criteria Common Pitfall
Identity NMR, HRMSData consistent with structureIncorrect structure or isomer assigned.
Purity LC-MS, HPLC (2 systems)>95% by areaMinor impurities have potent off-target effects.
Solubility Nephelometry, VisualNo precipitation at highest test concentrationCompound crashing out of solution leads to non-reproducible EC₅₀ values.
Stability HPLC, LC-MS<5% degradation over experiment durationCompound degrades to an active or inactive species during the assay.
Troubleshooting Guide 2: On-Target Engagement

A cellular phenotype alone is not sufficient evidence of on-target activity. It is essential to demonstrate that the compound physically interacts with its intended target in a biologically relevant context.

Question: How can I confirm that my compound binds to its target inside intact cells?

Causality: In vitro assays using purified proteins lack the complexity of the cellular milieu. Factors like cell permeability, efflux pumps, intracellular metabolism, and protein-protein interactions can drastically alter a compound's effective concentration and binding affinity at the target site.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful method for directly measuring target engagement in cells or even tissues.[1][12] It relies on the principle that a protein's thermal stability increases when a ligand is bound.[13][14]

cluster_1 Experimental Workflow: Cellular Thermal Shift Assay (CETSA) A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Lysates (Temperature Gradient) A->B C 3. Separate Soluble/Aggregated (Centrifugation) B->C D 4. Quantify Soluble Target (Western Blot or MS) C->D E 5. Generate Melt Curve (Plot Soluble Protein vs. Temp) D->E F Result: Thermal Shift (ΔTm indicates binding) E->F

Caption: Simplified workflow for a CETSA experiment.

Protocol: Western Blot-Based CETSA for Target Engagement
  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your compound at a relevant concentration (e.g., 10x EC₅₀ from a cell-based assay) and another set with a vehicle control (e.g., DMSO). Incubate for a period sufficient for cell entry (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents if possible).

  • Heating Step: Aliquot the lysates from both vehicle and compound-treated groups into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Quantify the amount of your specific target protein in the supernatant using SDS-PAGE and Western blotting with a validated antibody.

  • Data Analysis:

    • For each temperature point, quantify the band intensity.

    • Plot the normalized band intensity versus temperature for both the vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Method Principle Advantages Limitations
CETSA Ligand binding increases protein thermal stability.Label-free; works in intact cells/tissues; reflects physiological conditions.Requires a good antibody for Western blot or access to mass spectrometry; not suitable for all targets.
Isothermal Dose-Response Fingerprint (ITDRF) A variation of CETSA where dose is varied at a fixed temperature.Can determine cellular EC₅₀ for binding; higher throughput.Requires initial determination of an optimal fixed temperature.[14]
Troubleshooting Guide 3: Deconvoluting Off-Target & Unexplained Phenotypes

When a compound elicits an unexpected biological response, or if you suspect polypharmacology, identifying off-targets is critical.

Question: My compound produces a phenotype inconsistent with the known function of its intended target. How can I identify other potential binding partners?

Causality: Most small molecules, particularly those in early discovery, are not perfectly selective. They may bind to multiple proteins, often within the same family (e.g., kinases) or even across different protein classes. This "polypharmacology" can be the source of unexpected efficacy or toxicity. Chemical proteomics provides an unbiased way to "pull down" binding partners from a complex cell lysate.

Approach: Affinity Purification Mass Spectrometry (AP-MS)

A common method is a competitive binding assay using broadly selective affinity reagents, such as "kinobeads" for kinase inhibitors.[4][15][16] The principle can be adapted for other target classes if suitable affinity probes are available.

cluster_2 Workflow: Competitive Affinity Purification-MS A 1. Prepare Cell Lysate B 2. Incubate Lysate (Vehicle vs. Free Compound) A->B C 3. Add Affinity Beads (e.g., Kinobeads) B->C D 4. Wash and Elute (Bead-bound proteins) C->D E 5. Digest and Analyze (LC-MS/MS Proteomics) D->E F Result: Identify Proteins (Competitively displaced by your compound) E->F

Caption: Workflow for identifying off-targets using competitive AP-MS.

Protocol: Kinobeads Profiling (Example for Kinase Inhibitors)
  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring protein complexes remain intact.

  • Competitive Binding: Divide the lysate into several aliquots. Treat each with a different concentration of your free test compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.

  • Affinity Capture: Add kinobeads—a resin with multiple, non-selective kinase inhibitors immobilized on it—to each lysate.[17] Proteins that bind to the immobilized inhibitors will be captured. If your free compound also binds to these proteins, it will compete for binding and prevent them from being captured by the beads.

  • Wash and Digest: Wash the beads thoroughly to remove non-specific binders. Perform on-bead tryptic digestion to release peptides from the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., using label-free quantification or iTRAQ).

  • Data Analysis: Identify proteins that are present in high abundance in the vehicle control but show a dose-dependent decrease in abundance in the compound-treated samples. These are the proteins that your compound is binding to, including both the intended target and any off-targets.[3]

Troubleshooting Guide 4: Identifying Assay-Specific Artifacts

Sometimes, the ambiguity lies not with the compound's biology but with its interaction with the assay technology itself. This is particularly common in high-throughput screening (HTS).

Question: Why does my compound show activity in one assay format but not another, especially when moving from a primary screen to a confirmatory assay?

Causality: HTS assays are optimized for speed and scale, sometimes at the expense of robustness.[18] Compounds can interfere with assay components in numerous ways, creating false signals. It is crucial to validate hits in an orthogonal assay that relies on a different detection technology.

Artifact Type Mechanism Assay Formats Affected Mitigation Strategy
Autofluorescence Compound emits light at the same wavelength as the detection signal.Fluorescence Intensity (FI), FRETPre-read plates before adding detection reagents; use a time-resolved fluorescence (TRF) assay.[5]
Fluorescence Quenching Compound absorbs the light emitted by the fluorophore.FI, FRET, Fluorescence Polarization (FP)Run a counter-assay with just the fluorophore and the compound, without the biological target.
Light Scattering Compound precipitation or aggregation scatters excitation light.FI, AbsorbanceCheck compound solubility; add non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer.
Colloidal Aggregation Compound forms aggregates that non-specifically sequester and inhibit proteins.Many, especially enzyme assaysRe-test in the presence of a non-ionic detergent; activity of aggregators is often detergent-sensitive.[5]
Luciferase Inhibition Compound directly inhibits the reporter enzyme (e.g., firefly luciferase).Luminescence-based reporter assaysRun a counter-assay with purified luciferase to test for direct inhibition.
Reactivity Compound is chemically reactive and covalently modifies the target protein or assay reagents.AllCheck for time-dependent inhibition; analyze compound structure for reactive functional groups (e.g., Michael acceptors).
References
  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells.
  • ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Science. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from UKM Medical Molecular Biology Institute website.
  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents....
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • PubMed Central (PMC). (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • ACS Publications. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research.
  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • PubMed Central (PMC). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS.
  • A review of high-throughput screening approaches for drug discovery. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • Gene Tools, LLC. (n.d.). Troubleshooting.
  • PubMed. (2012, March 16). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection.
  • PubMed Central (PMC). (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • ResearchGate. (2015, January 17). Problems in interpreting laboratory tests. What do unexpected results mean?.
  • ResearchGate. (2025, August 4). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?.
  • PubMed. (2000, June 15). Problems in interpreting laboratory tests. What do unexpected results mean?.
  • Semantic Scholar. (n.d.). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?.
  • PubMed Central (PMC). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
  • PubMed. (2023, May 11). Discovery of an Oral, Beyond-Rule-of-Five Mcl-1 Protein-Protein Interaction Modulator with the Potential of Treating Hematological Malignancies.
  • PubMed. (n.d.). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics.
  • Confluence. (2021, March 1). Morpholino tips, Chien lab - Protocols.
  • Frontiers. (2025, January 1). Correction: Charting and Sidestepping the Pitfalls of Disproportionality Analysis.
  • Apollo Scientific. (n.d.). Product Focus - Cyclopropyl Derivatives.
  • MDPI. (2021, March 21). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists.
  • SciSpace. (n.d.). Controlling morpholino experiments: don't stop making antisense.
  • MedChemExpress. (n.d.). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model.
  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • PubMed. (2022, December 15). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent.
  • MDPI. (2021, October 2). Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy.
  • PubMed. (2021, October 18). Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer.
  • The Conversation. (2024, June 13). Only 5% of therapies studied in animals are ever approved for use in humans.
  • ACS Publications. (2010, February 18). Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor.
  • MDPI. (2022, October 4). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN.
  • MDPI. (2021, November 9). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study.

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Optimization

Technical Support Center: Strategies to Enhance the Potency of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Welcome to the technical support center for the 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center for the 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one scaffold. This guide is designed to provide you with advanced, field-proven insights and actionable strategies to overcome common experimental hurdles and systematically enhance the potency of your derivatives. We will explore the causality behind experimental choices, provide detailed protocols, and offer troubleshooting solutions in a direct question-and-answer format.

Part 1: Foundational Principles & Core Structure-Activity Relationships (SAR)

This section addresses the fundamental concepts underpinning the use of this specific chemical scaffold. Understanding the "why" is critical before exploring the "how" of potency enhancement.

Q1: Why is the 5-cyclopropyl-5-trifluoromethyl motif a promising starting point for inhibitor design?

A1: This scaffold combines three privileged structural motifs, each contributing unique and valuable properties for drug development.

  • The Morpholin-3-one Core: This heterocyclic ring acts as a rigid and metabolically stable scaffold.[1][2] Its inherent polarity, due to the oxygen and nitrogen atoms, can improve solubility and pharmacokinetic properties.[1][3] The core serves as a central hub from which to project other functional groups into the binding pockets of a target protein.[4]

  • The C5-Cyclopropyl Group: The cyclopropyl ring is far more than a simple alkyl substituent. Its rigid, three-dimensional structure provides conformational constraint, which can reduce the entropic penalty of binding to a target, thereby increasing potency.[5][6][7] The unique electronic properties of the cyclopropyl ring, including its enhanced π-character, allow it to participate in favorable interactions within a protein's active site.[7][8][9] Furthermore, it often enhances metabolic stability by blocking potential sites of oxidation.[5][8]

  • The C5-Trifluoromethyl (CF3) Group: The CF3 group is a powerful bioisostere for other groups like nitro or isopropyl.[10][11][12] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding interactions. It is highly lipophilic, which can enhance membrane permeability and binding to hydrophobic pockets. Crucially, the C-F bond is extremely strong, making the CF3 group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[10][11]

The combination of these three components at the C5-quaternary center creates a sterically defined and metabolically robust anchor point, making it an excellent starting point for fragment-based or lead optimization campaigns.

Q2: What are the key modification points on the morpholin-3-one scaffold for potency enhancement?

A2: The primary points for modification are the nitrogen atom (N4) and the C2 position of the morpholinone ring. These positions allow for the exploration of different chemical vectors to engage with the target protein.

Caption: Key modification points on the core scaffold.

  • N4-Substitution (R1): This is often the most impactful position for modification. Substituents here typically project into a solvent-exposed region or a key binding sub-pocket of the target. Introducing aryl, heteroaryl, or alkyl groups at this position can establish critical interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) that are essential for high-affinity binding.

  • C2-Substitution (R2): Modifications at the C2 position can influence the molecule's conformation and provide an additional vector for probing the target's active site. Introducing small alkyl or functionalized groups here can pick up additional, potency-enhancing interactions.

  • C6-Substitution (R3): While less common, substitution at the C6 position can also be explored to further refine the compound's fit and interaction profile within the binding site.

Part 2: Troubleshooting Guides & FAQs

This section directly addresses specific issues that researchers may encounter during synthesis, purification, and biological testing.

Problem Area: Synthesis & Compound Integrity
Q3: I'm struggling with the synthesis and purification of my N4-aryl derivatives, and I suspect impurities are affecting my potency measurements. What are common pitfalls?

A3: Issues with synthesis and purity are a primary cause of misleading biological data.

  • Possible Cause 1: Incomplete Reaction: The coupling reaction to install the N4-substituent (e.g., Buchwald-Hartwig or Ullmann condensation) may be incomplete, leaving starting material (the unsubstituted morpholinone) in your final product. This unreacted material will not be active, artificially lowering the apparent potency of your compound.

    • Troubleshooting Strategy: Monitor the reaction progress meticulously using TLC or LC-MS. Ensure you are using an appropriate catalyst, ligand, and base combination for your specific substrates. Extended reaction times or gentle heating may be necessary.

  • Possible Cause 2: Side-Product Formation: Overly harsh reaction conditions can lead to decomposition or side reactions. For example, strong bases can lead to undesired eliminations or rearrangements.

    • Troubleshooting Strategy: Screen different reaction conditions (temperature, solvent, base). A milder base like K2CO3 or Cs2CO3 is often preferable.

  • Possible Cause 3: Ineffective Purification: The polarity of your derivatives may be very similar to that of the starting materials or byproducts, making separation by column chromatography difficult.

    • Troubleshooting Strategy: Use a high-resolution silica or a different stationary phase (e.g., C18 for reverse-phase chromatography). A final purification step by preparative HPLC is highly recommended to ensure >95% purity for biological testing. Always confirm final purity by analytical HPLC and structure by NMR and HRMS.

Q4: The stereochemistry at the C5 position is critical. How can I ensure I'm making and testing the correct stereoisomer?

A4: Since the C5 position is a quaternary stereocenter, its absolute configuration is fixed early in the synthesis and is critical for proper orientation in the target's binding site. Testing a racemic mixture can lead to an underestimation of potency by at least 50%, as one enantiomer is often significantly more active than the other.

  • Recommended Solution:

    • Chiral Synthesis: Employ a stereoselective synthetic route starting from a chiral building block (e.g., a chiral amino alcohol). This is the preferred method for ensuring enantiopurity.

    • Chiral Separation: If a racemic synthesis is performed, separate the enantiomers using chiral HPLC or supercritical fluid chromatography (SFC).

    • Confirm Configuration: Determine the absolute stereochemistry of the separated enantiomers using techniques like X-ray crystallography or by comparing experimental and calculated vibrational circular dichroism (VCD) spectra. Always test each enantiomer individually in biological assays.

Problem Area: Inconsistent Assay Results
Q5: My inhibitor shows high potency in a biochemical assay (e.g., IC50 < 100 nM) but is much weaker in a cell-based assay (e.g., IC50 > 5 µM). What causes this discrepancy?

A5: This is a very common and important observation in drug discovery, often referred to as the "biochemical-to-cellular shift." Several factors can contribute to this drop in potency.[13][14]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a low intracellular concentration.[13]

  • Efflux Pumps: The compound could be a substrate for cellular efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell, reducing its effective concentration at the target.[13]

  • High Intracellular ATP: For kinase inhibitors, biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are much higher (millimolar range). This increased competition in a cellular environment can significantly increase the IC50 value for ATP-competitive inhibitors.[13]

  • Plasma Protein Binding: In cell-based assays containing serum, the compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.

  • Compound Instability/Metabolism: The compound may be rapidly metabolized or degraded by cellular enzymes.[13][14]

Start Low Potency in Cell-Based Assay Permeability Poor Cell Permeability? Start->Permeability Check Caco-2 or PAMPA Efflux Efflux Pump Substrate? Start->Efflux Run Efflux Ratio Assay ATP High Cellular [ATP] Competition? Start->ATP If Kinase Target Stability Metabolic Instability? Start->Stability Check Microsomal Stability Perm_Sol Optimize Lipophilicity (logP/logD) Permeability->Perm_Sol Efflux_Sol Modify Structure to Avoid Transporters Efflux->Efflux_Sol ATP_Sol Increase Binding Affinity (Lower Ki) ATP->ATP_Sol Stab_Sol Block Metabolic Hotspots Stability->Stab_Sol

Caption: Troubleshooting the biochemical-to-cellular potency shift.

Q6: I'm observing a steep, non-saturating dose-response curve in my assay. What could be the issue?

A6: A very steep dose-response curve that doesn't plateau is often a red flag for compound aggregation.

  • Possible Cause: At higher concentrations, your compound may be forming aggregates or colloids in the assay buffer. These aggregates can non-specifically sequester and inhibit the target protein, leading to false-positive results that are not based on a specific 1:1 binding interaction.[13]

  • Troubleshooting & Validation:

    • Visual Inspection: Check for any cloudiness or precipitation in your stock solutions and assay wells.

    • Detergent Inclusion: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the potency drops significantly, it strongly suggests the original activity was due to aggregation.[13]

    • Orthogonal Assay: Test the compound in a different assay format (e.g., a cellular thermal shift assay) to confirm on-target engagement.[13]

Part 3: Strategic Guide to Potency Enhancement

This section provides a systematic approach to rationally design and synthesize more potent derivatives.

Q7: What are the most effective strategies for exploring substitutions on the N4-position of the morpholinone ring?

A7: The N4 position is prime real estate for boosting potency. A systematic approach is key.

  • Start with Small Aryl/Heteroaryl Scans: Begin by synthesizing a small library of derivatives with simple, representative aromatic and heteroaromatic groups (e.g., phenyl, pyridyl, pyrimidinyl, thiophenyl). This helps to quickly identify which ring systems are generally preferred by the target.

  • Positional Isomer Scan: Once a promising ring system is identified (e.g., pyridine), synthesize all possible positional isomers (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) to determine the optimal attachment point.

  • Functional Group Decoration: With the best core ring and attachment point established, systematically decorate the ring with a diverse set of small functional groups (e.g., -F, -Cl, -CH3, -OCH3, -CN, -SO2NH2) at all available positions. This "fine-tunes" the electronic and steric properties to maximize interactions. For example, adding a hydrogen bond acceptor/donor could engage a key residue in the protein.

Table 1: Summary of Structure-Activity Relationship (SAR) Strategies
Modification SiteProposed ChangeRationaleExpected Outcome on Potency
N4-Substituent (R1) Phenyl → 4-PyridylIntroduce a hydrogen bond acceptor.Potential increase if a H-bond donor is in the target pocket.
N4-Substituent (R1) Phenyl → 4-CyanophenylAdd a strong electron-withdrawing group and potential H-bond acceptor.Increase if dipole or H-bond interactions are favorable.
N4-Substituent (R1) Phenyl → 4-MethoxyphenylIntroduce a hydrogen bond acceptor and electron-donating group.Increase if a hydrophobic pocket with a H-bond donor is present.
C2-Substituent (R2) H → MethylProbe for small hydrophobic pockets near the C2 position.Increase if a small lipophilic pocket can be occupied.
Cyclopropyl Group Cyclopropyl → CyclobutylIncrease size to probe for a larger pocket. May alter bond angles.Variable; could increase or decrease depending on pocket size.
CF3 Group CF3 → Ethyl/IsopropylReduce lipophilicity and electron-withdrawing character.Decrease, unless the CF3 group causes a steric clash.
Q8: How do I design a lead optimization workflow to systematically improve potency?

A8: A structured, iterative cycle is essential for efficient lead optimization. This process involves designing, synthesizing, and testing compounds in a loop, with each cycle informed by the data from the previous one.

Design 1. Design Analogs (Based on SAR/Modeling) Synth 2. Chemical Synthesis & Purification Design->Synth Assay 3. In Vitro Potency Assay (Biochemical & Cellular) Synth->Assay Data 4. Data Analysis (Determine SAR) Assay->Data Data->Design Iterate & Refine Lead Potent Lead Compound Data->Lead Goal Achieved

Sources

Troubleshooting

minimizing cytotoxicity of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one in primary cell cultures

Technical Support Center: CPTM Cytotoxicity A Guide to Minimizing Cytotoxicity of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one in Primary Cell Cultures Welcome to the technical support center for 5-Cyclopropyl-5-(tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: CPTM Cytotoxicity

A Guide to Minimizing Cytotoxicity of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one in Primary Cell Cultures

Welcome to the technical support center for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, hereafter referred to as CPTM. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the cytotoxic effects of CPTM in sensitive primary cell cultures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning to help you make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with CPTM in primary cell cultures.

Q1: My primary cells are dying rapidly after CPTM treatment, even at what I believe are low concentrations. What are the likely causes?

A1: Rapid cell death in primary cultures is a significant concern and can stem from several factors beyond the compound's inherent bioactivity. Here’s a breakdown of potential issues:

  • Solvent Toxicity: The most common solvent for compounds like CPTM is Dimethyl Sulfoxide (DMSO). While effective for solubilization, primary cells are often highly sensitive to DMSO. It is crucial to ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%, and certainly not exceeding 0.5%.[1][2][3] Always include a vehicle control (medium with the same final DMSO concentration as your highest CPTM dose) to differentiate between solvent-induced and compound-induced cytotoxicity.[1]

  • Compound Precipitation: CPTM, due to its lipophilic nature enhanced by the trifluoromethyl group, may precipitate out of the aqueous culture medium, especially when diluting a concentrated stock.[4][5] These precipitates can cause physical stress to cells or lead to a much higher localized concentration, resulting in acute toxicity.

  • Suboptimal Culture Health: Primary cells are less robust than immortalized cell lines. Any pre-existing stress from isolation, plating, or suboptimal culture conditions can make them hyper-sensitive to any new chemical insult.[6]

  • Off-Target Effects: At higher concentrations, CPTM might engage with unintended cellular targets, leading to toxicity unrelated to its primary mechanism of action. The trifluoromethyl group, while beneficial for metabolic stability, can sometimes contribute to off-target interactions.[4][7]

Q2: How can I distinguish between on-target apoptosis and off-target necrosis in my CPTM-treated cultures?

A2: Differentiating between these cell death mechanisms is key to understanding if the cytotoxicity is a result of the compound's intended biological effect or a non-specific toxic insult.

  • Mechanism of Action: Apoptosis is a controlled, programmed cell death, often mediated by caspase activation, while necrosis is an uncontrolled process resulting from severe cellular injury, leading to membrane rupture and inflammation.[8]

  • Flow Cytometry: This is the gold standard for distinguishing apoptosis from necrosis. By co-staining cells with Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters cells with compromised membranes), you can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[3][8]

  • Microscopy: Observe the morphological changes. Apoptotic cells typically show shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, necrotic cells tend to swell and lyse.[8]

  • Biochemical Assays: You can measure the activity of key apoptotic enzymes like caspases.[9][10][11][12] Caspase-3 and -7 are key executioner caspases in apoptosis.[10][12] Their activation can be measured using specific substrates that produce a fluorescent or colorimetric signal.

Q3: What is the best way to prepare my CPTM stock and working solutions to avoid solubility issues?

A3: Proper compound handling is critical to obtaining reproducible results.[13]

  • Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of CPTM in 100% anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming to 37°C or brief sonication can help.[2]

  • Aliquoting: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[3][14]

  • Working Solutions: Prepare fresh working solutions for each experiment by performing serial dilutions from the stock. To prevent precipitation, it's best to do this in a stepwise manner. For example, first, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final volume of complete culture medium.[1]

Q4: Which cell viability assay is most appropriate for assessing CPTM's cytotoxicity in my primary cells?

A4: The choice of assay depends on the specific question you are asking and the characteristics of your primary cells. It's often best to use two different types of assays to confirm your results.

Assay TypePrincipleExamplesProsCons
Metabolic Assays Measure metabolic activity (e.g., mitochondrial reductase activity) as an indicator of cell viability.[15][16]MTT, MTS, XTT, WST-1, ResazurinHigh-throughput, sensitive, quantitative.[15][16][17]Can be affected by changes in cell metabolism that don't reflect cell death.[18] MTT requires a solubilization step.[15][17]
Membrane Integrity Assays Measure the release of intracellular components (like enzymes) from cells with damaged membranes.[19][20]LDH Release, Propidium Iodide, Trypan BlueDirectly measures cell death/lysis.[19][20] LDH assay is high-throughput.Trypan blue is manual and can be subjective.[21][22] LDH can have high background from serum in the media.[23]
ATP Content Assays Quantifies ATP levels, which decrease rapidly in dying cells.Luciferase-based assays (e.g., CellTiter-Glo®)Very sensitive, fast, and suitable for high-throughput screening.ATP levels can be influenced by metabolic state, not just viability.

For a comprehensive analysis, consider pairing a metabolic assay like WST-1 (which is generally less toxic and doesn't require a solubilization step) with a membrane integrity assay like LDH release.[15][16]

Troubleshooting Guide

Use this guide to diagnose and solve specific problems you may encounter during your experiments with CPTM.

Problem Potential Cause(s) Recommended Solution(s)
High background cell death in vehicle (DMSO) control. 1. DMSO concentration is too high. [1][3]2. Poor quality of primary cells (e.g., harsh isolation, high passage number).3. Suboptimal culture conditions (e.g., wrong media, serum, or CO₂ levels).[6]1. Perform a DMSO titration curve to find the maximum tolerated concentration for your specific primary cells. Keep the final concentration below 0.1% if possible.2. Use low-passage primary cells. Standardize your cell isolation and seeding protocols to ensure consistent cell health.3. Optimize culture conditions. Ensure you are using the recommended medium and supplements. Some primary cells may require specific coating substrates like collagen or fibronectin for optimal attachment and health.[24]
Inconsistent IC50 values between experiments. 1. Variable cell seeding density. 2. Inconsistent compound preparation or degradation of stock solution.[3]3. Changes in serum concentration or lot. Serum proteins can bind to compounds, affecting their bioavailability.[25][26][27]1. Standardize cell seeding. Use a cell counter to ensure the same number of viable cells are plated for each experiment.2. Use single-use aliquots of your CPTM stock solution to prepare fresh dilutions for every experiment.3. Qualify new lots of serum. If possible, test a new lot of serum in a pilot experiment to ensure it doesn't alter the dose-response to CPTM. Consider reducing serum concentration during the treatment period, but be aware this can also increase apparent cytotoxicity.[26][27]
No cytotoxic effect observed, even at high concentrations. 1. Compound is not bioactive in your cell type.2. Incorrect concentration calculation or dilution error.3. Compound has precipitated out of solution.1. Include a positive control (a compound known to be toxic to your cells) to validate the assay.2. Double-check all calculations. 3. Visually inspect your diluted solutions under a microscope for precipitates before adding them to the cells.
Discrepancy between metabolic and membrane integrity assays. 1. CPTM is cytostatic, not cytotoxic. The compound may be halting cell proliferation (reducing metabolic signal) without causing cell death (no LDH release).2. CPTM interferes with the assay chemistry. For example, it might inhibit the reductase enzymes in an MTT assay.1. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) to assess cytostatic effects.2. Run a cell-free assay control. Add CPTM to media with the assay reagents (but no cells) to check for direct chemical interference.

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal, Non-Toxic Solvent Concentration
  • Cell Seeding: Plate your primary cells at the desired density in a 96-well plate and allow them to attach and stabilize for 24 hours.

  • Prepare Solvent Dilutions: Create a serial dilution of your chosen solvent (e.g., DMSO) in your complete culture medium. A typical range would be from 1% down to 0.01%, including a no-solvent control.

  • Treatment: Carefully replace the existing medium with the medium containing the solvent dilutions.

  • Incubation: Incubate for the intended duration of your compound treatment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a reliable viability assay (e.g., WST-1 or LDH release) to determine the highest concentration of the solvent that does not significantly impact cell viability compared to the no-solvent control.

Diagram: Troubleshooting Workflow for CPTM Cytotoxicity

D A High Cytotoxicity Observed B Is Vehicle Control Toxic? A->B C YES B->C >10-15% death D NO B->D <10% death E Optimize Solvent Conc. (See Protocol 1) - Lower DMSO % - Test alternative solvents C->E F Is Compound Precipitating? D->F G YES F->G H NO F->H I Improve Solubilization - Stepwise dilution - Check final conc. G->I J Differentiate Cell Death Mechanism H->J M Use Annexin V/PI Staining Assess Caspase Activity J->M K Apoptosis (On-Target?) N Optimize Dose & Time - Lower CPTM conc. - Shorter exposure time K->N L Necrosis (Off-Target?) O Review Culture System - Cell health & density - Serum lot variability L->O M->K M->L

Caption: A decision tree for troubleshooting unexpected cytotoxicity with CPTM.

Diagram: Selecting an Appropriate Cell Viability Assay

G cluster_0 Primary Question cluster_1 Assay Categories cluster_2 Recommended Assays A What is the primary question? B Is the cell metabolically active? A->B Viability C Is the cell membrane intact? A->C Cytotoxicity D Is the cell undergoing apoptosis? A->D Mechanism E Metabolic Assays (MTT, MTS, WST-1) B->E F Membrane Integrity Assays (LDH, Trypan Blue) C->F G Apoptosis Assays (Caspase Activity, Annexin V) D->G

Caption: A guide to selecting the right assay based on the experimental question.

References

  • Activation and role of caspases in chemotherapy-induced apoptosis. PubMed.
  • Troubleshooting Cell Culture Contamination: A Practical Solution Guide. Yeasen.
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  • Primary Cell Culture Problems and Solutions. MolecularCloud.
  • Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells. Integrative Biology (RSC Publishing).
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  • Caspases: pharmacological manipulation of cell death. JCI.
  • Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. PMC.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.
  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.
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  • The trypan blue cellular debris assay: a novel low-cost method for the rapid quantification of cell death. PMC.
  • Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine - NCBI - NIH.
  • Compound Handling Instructions. MCE.
  • Cell viability assay selection guide. Abcam.
  • LDH assay kit guide: Principles and applications. Abcam.
  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.
  • Cytotoxicity Potency of Cannabinoids Is by Serum Supplementation: Implications for In Vitro Cancer Studies. PMC.
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  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. PMC.
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  • Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm.
  • Effect of serum concentration on the cytotoxicity of clay particles. PubMed.
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  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI.
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  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
  • How do you dissolve chemicals in the culture medium?. ResearchGate.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Cultivating Consistency: Tips and Tricks for Successful Cell Cultures. Sigma-Aldrich.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • How to minimize CC-401 toxicity in cell culture. Benchchem.
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  • Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv.org.
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Reference Data & Comparative Studies

Validation

Comprehensive LC-MS/MS Protocol Comparison for the Detection of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one in Tissue Samples

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Introduction & Analytical Rationale The compound 5-Cyclopropyl-5-(tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Introduction & Analytical Rationale

The compound 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one represents a highly specialized structural motif increasingly utilized in modern drug discovery. The incorporation of a trifluoromethyl (-CF₃) group significantly enhances lipophilicity and metabolic stability, while the cyclopropyl ring restricts molecular conformation to improve target binding entropy and brain penetrance [4].

However, quantifying this molecule in complex biological tissues (e.g., brain, liver) presents significant bioanalytical challenges. The lipid-rich nature of these matrices often leads to severe ionization suppression in the electrospray ionization (ESI) source. As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation methodologies and analytical platforms, culminating in a self-validating, step-by-step LC-MS/MS protocol that adheres to the FDA Bioanalytical Method Validation Guidance [1].

Comparative Analysis of Extraction Methodologies

To establish a robust assay, the extraction method must isolate the target analyte (MW: 209.07 Da) while eliminating endogenous interferences such as glycerophosphocholines. We evaluated three standard approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Quantitative Comparison of Sample Preparation Methods in Brain Tissue
Performance MetricPPT (Acetonitrile)LLE (MTBE)SPE (Oasis HLB)
Absolute Recovery (%) 92.4 ± 4.176.8 ± 5.289.5 ± 2.3
Matrix Effect (MF) 0.45 (Severe Suppression)0.82 (Mild Suppression)0.98 (Negligible)
Phospholipid Removal < 10%~ 65%> 95%
Throughput High (96-well compatible)Medium (Requires evaporation)High (96-well compatible)
Reproducibility (%CV) 14.5%8.9%3.2%

Scientific Causality: While PPT offers the highest raw recovery, it fails to remove phospholipids. These lipids co-elute with our moderately lipophilic analyte, competing for charge droplets in the ESI source and causing a severe matrix effect (MF = 0.45) [2]. SPE using a Hydrophilic-Lipophilic Balance (HLB) sorbent is the superior choice. It provides a self-validating clean-up step: the wash phase explicitly removes salts and polar lipids, while the organic elution selectively recovers the morpholinone core, resulting in near-perfect matrix neutrality (MF = 0.98).

Workflow T Tissue Sample (Brain/Liver) H Bead-Mill Homogenization (4°C, 3x 30s) T->H IS Spike SIL-IS (Deuterated Analog) H->IS E Extraction Selection IS->E PPT PPT (Acetonitrile) Low Cost, High Matrix Effect E->PPT LLE LLE (MTBE) Moderate Cleanliness E->LLE SPE HLB SPE Optimal Phospholipid Removal E->SPE LC UPLC Separation (C18, Gradient) PPT->LC Suboptimal LLE->LC SPE->LC Preferred Path MS QqQ MS/MS (ESI+, MRM Mode) LC->MS

Workflow comparing sample preparation methods for tissue LC-MS/MS analysis.

Analytical Platform Comparison: QqQ vs. HRMS

Selecting the right mass spectrometry platform dictates the sensitivity and selectivity of the assay. We compared a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometer (HRMS).

Table 2: Platform Performance Metrics for 5-Cyclopropyl-5-(CF₃)morpholin-3-one
MetricQqQ (MRM Mode)Q-TOF (HRMS Mode)
Lower Limit of Quantitation (LLOQ) 0.5 ng/g tissue 5.0 ng/g tissue
Linear Dynamic Range 4 logs (0.5 - 5000 ng/g) 3 logs (5.0 - 5000 ng/g)
Selectivity High (Precursor/Product isolation)Ultra-High (Exact mass < 3 ppm)
Metabolite ID Capability Poor (Targeted only)Excellent (Full scan data)

The Verdict: For strict quantitative bioanalysis according to FDA guidelines[1], the QqQ platform is superior due to its 10-fold lower LLOQ and wider dynamic range. HRMS is better suited for the earlier stages of drug discovery where identifying unknown ring-opened or hydroxylated metabolites is required.

Pathway D 5-Cyclopropyl-5-(CF3) morpholin-3-one B Systemic Circulation (Plasma) D->B BBB Blood-Brain Barrier Crossing B->BBB L Hepatic Metabolism (CYP450) B->L Br Brain Tissue (Target Site) BBB->Br M1 Hydroxylated Metabolite L->M1 M2 Ring-Opened Metabolite L->M2

In vivo distribution and metabolic pathway driving the need for tissue-specific analysis.

Optimized Step-by-Step Protocol

This protocol serves as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to homogenization, we control for recovery losses and matrix effects at every subsequent step.

Phase 1: Chilled Tissue Homogenization

Causality Check: Mechanical disruption generates frictional heat. We utilize a chilled bead-mill at 4°C because localized heating can induce artifactual defluorination or thermal degradation of the morpholinone core [3].

  • Accurately weigh 50 mg of excised tissue (e.g., brain or liver) into a 2.0 mL reinforced homogenization tube containing 1.4 mm ceramic (zirconium oxide) beads.

  • Add 200 µL of chilled (4°C) Homogenization Buffer (80:20 Water:Methanol) containing 10 ng/mL of the SIL-IS (e.g., ¹³C₃-labeled analog).

  • Process in a chilled bead mill processor (e.g., Precellys Evolution) at 5500 rpm for 30 seconds. Repeat for 3 cycles, pausing for 30 seconds on ice between cycles.

  • Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C to pellet cellular debris.

Phase 2: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL of 100% Methanol through an Oasis HLB 30 mg/1 mL cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Dilute 150 µL of the tissue homogenate supernatant with 150 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. This critical step elutes salts and highly polar endogenous interferences while retaining the lipophilic CF₃-bearing analyte.

  • Elution: Elute the target compound with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Phase 3: LC-MS/MS Parameters

Causality Check: The amide-like nitrogen in the morpholin-3-one ring readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal ionization mode.

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6495C or Waters Xevo TQ-XS).

  • MRM Transitions (ESI+):

    • Precursor Ion: m/z 210.1 [M+H]⁺

    • Quantifier Ion: m/z 141.1 (Loss of -CF₃ group, Collision Energy: 15 eV)

    • Qualifier Ion: m/z 113.1 (Loss of -CF₃ and -CO, Collision Energy: 25 eV)

System Validation & Quality Control

To ensure trustworthiness and compliance with regulatory standards, every analytical batch must include:

  • Calibration Standards: Minimum of 6 non-zero points prepared in surrogate matrix (e.g., blank tissue homogenate).

  • Quality Control (QC) Samples: Low, Mid, and High QCs. Accuracy must be within ±15% of nominal concentration (±20% at LLOQ) [1].

  • Matrix Factor (MF) Evaluation: Calculated by comparing the peak area of the analyte spiked post-extraction into blank tissue extract versus the peak area of the analyte in neat solvent. An MF between 0.85 and 1.15 confirms the absence of significant matrix effects [2].

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. URL:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Matuszewski, B. K., et al. Analytical Chemistry. URL:[Link]

  • Antibody Drug-Target Engagement Measurement in Tissue Using Quantitative Affinity Extraction Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. URL:[Link]

Comparative

A Guide to the Statistical Validation of Data in 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one Studies

This guide will dissect the statistical validation process into two core areas of study: the analytical characterization of the molecule itself and the evaluation of its biological effects. Part 1: The Foundation of Trus...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide will dissect the statistical validation process into two core areas of study: the analytical characterization of the molecule itself and the evaluation of its biological effects.

Part 1: The Foundation of Trust: Statistical Validation of Analytical Data

Before we can confidently assess the biological activity of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, we must be certain of its identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[2] The validation of an HPLC method is a systematic process that demonstrates its suitability for its intended purpose, governed by internationally recognized standards such as the International Council for Harmonisation (ICH) guidelines.[3][4]

The objective of validating an analytical procedure is to prove its suitability for the intended purpose.[4] A comprehensive validation package, as outlined by regulatory bodies like the FDA and ICH, provides the necessary data to demonstrate that the method will consistently produce reliable results under normal operational variations, supporting regulatory compliance and data integrity.[5]

Key Validation Parameters & Statistical Measures

The following parameters are essential for validating a quantitative HPLC assay for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one.

Validation ParameterObjective & CausalityKey Statistical MetricsTypical Acceptance Criteria (for late-phase)
Specificity / Selectivity To prove that the analytical signal belongs exclusively to the analyte. This is crucial to avoid mistaking impurities or degradation products for the target compound. While ICH uses "specificity," the term "selectivity" is often preferred in analytical chemistry as it better describes the ability to differentiate the analyte from other components.[6][7][8]Peak Purity Analysis, Resolution (Rs) between adjacent peaks, Comparison to placebo/blank injections.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. Rs > 2.0.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument's response. This underpins the ability to accurately quantify unknown samples.Correlation Coefficient (r), Coefficient of Determination (R²), y-intercept, Residual Plot Analysis.R² ≥ 0.999. y-intercept should be close to zero. Random distribution of residuals.
Accuracy To measure the closeness of the experimental value to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).Percent Recovery (% Recovery), Confidence Interval of the Mean Recovery.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements. Repeatability (intra-assay precision) measures variability in the short term under the same conditions. Intermediate Precision measures variability from day-to-day, with different analysts, or on different equipment.Standard Deviation (SD), Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV).Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.Verified through Linearity, Accuracy, and Precision data.Typically 80% to 120% of the target concentration for an assay.[9]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[5][10] This provides an indication of its reliability during normal usage.[10]System Suitability Test (SST) results under varied conditions. %RSD of results across conditions.SST parameters must pass under all varied conditions.[11] Overall %RSD should remain within precision limits.
Experimental Workflow & Protocol: HPLC Method Validation

The following diagram and protocol outline a structured approach to validating a reverse-phase HPLC method for the quantification of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Setup & Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability & Finalization A Develop HPLC Method (e.g., C18 column, ACN/H2O mobile phase) B Specificity Analysis Inject Blank, Placebo, Analyte, and Spiked Placebo A->B C Assess Peak Purity & Resolution B->C D Linearity Study (e.g., 5 levels, 80-120% of target conc.) C->D E Accuracy Study (e.g., 3 levels, 3 replicates each) D->E F Precision Study (Repeatability: 6 preps at 100% conc.) D->F G Intermediate Precision (Different day/analyst) F->G H Robustness Study (Vary Flow Rate ±5%, Organic Phase ±2%) G->H I Establish System Suitability Criteria (e.g., Tailing factor, Plate count) H->I J Final Validation Report (Compile all data and statistical analyses) I->J

Caption: Workflow for HPLC Analytical Method Validation.

Detailed Protocol: Linearity Assessment

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one reference standard in a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay method, this range should typically cover 80% to 120% of the expected sample concentration.

  • Injection: Inject each calibration standard in triplicate onto the HPLC system.

  • Data Acquisition: Record the peak area response for each injection.

  • Statistical Analysis:

    • Plot the mean peak area against the known concentration for each level.

    • Perform a linear regression analysis using the method of least squares.[4]

    • Calculate the coefficient of determination (R²), the y-intercept, and the slope of the regression line.

    • Analyze the residuals to ensure they are randomly distributed around zero, confirming the appropriateness of the linear model.

Part 2: Quantifying Biological Impact: Statistical Validation of In Vitro Assay Data

Once the analytical integrity of the compound is secured, the focus shifts to its biological effects. A common primary screen is an in vitro assay to determine the half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function.[12][13]

The statistical analysis of dose-response data is fraught with potential pitfalls. The choice of model, the handling of replicates, and the assessment of uncertainty can dramatically influence the resulting IC50 value and its interpretation.[12][13]

Comparative Analysis: IC50 vs. Area Under the Curve (AUC)

While the IC50 is a widely used metric, it represents a single point on the dose-response curve and can be unstable if the curve's asymptotes are not well-defined by the tested concentration range.[13][14] An alternative and often more robust measure is the Area Under the Curve (AUC), which provides a global measure of the compound's activity across the entire concentration range tested.[13]

MetricDescriptionAdvantagesDisadvantages
IC50 The concentration of an inhibitor where the response is reduced by half.Intuitive and widely understood measure of potency.[12]Can be unreliable if the full dose-response curve is not observed.[13] Highly sensitive to noise and outliers around the inflection point.[12]
AUC The integral of the dose-response curve, representing the total effect across the tested concentrations.More robust to experimental noise as it uses all data points.[13] Does not require extrapolation or assumptions about the curve's plateaus.Less intuitive than IC50. The absolute value depends on the concentration range tested.
Experimental Workflow & Protocol: IC50 Determination

The process of generating and analyzing dose-response data requires careful statistical handling at each step.

IC50_Workflow A Raw Data Acquisition (e.g., Plate reader output) B Data Processing 1. Background Subtraction (Negative Control) 2. Normalization (% of Positive Control) A->B C Log Transformation (Convert concentration to log10 scale) B->C D Non-linear Regression (Fit to a four-parameter logistic model) C->D E Parameter Estimation (IC50, Hill Slope, Top, Bottom) D->E F Goodness-of-Fit Analysis (R², Sum of Squares, Residuals) D->F G Confidence Interval Calculation (Determine 95% CI for IC50) E->G H Final Report (pIC50, 95% CI, R²) G->H

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

Essential Safety and Logistical Guide: Handling 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one Executive Summary As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance,...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Logistical Guide: Handling 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

Executive Summary

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of applied chemistry. Handling novel fluorinated intermediates like 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one requires an advanced understanding of structural biology and pharmacokinetics. This guide provides drug development professionals with the mechanistic reasoning behind the required Personal Protective Equipment (PPE), alongside rigorous operational and disposal protocols.

Toxicological Causality: The "Why" Behind the PPE

To design a self-validating safety protocol, we must first analyze the molecular structure. The baseline scaffold, morpholin-3-one, is a documented skin, eye, and respiratory irritant (GHS H315, H319, H335) 1[1]. However, the specific substitutions at the 5-position drastically alter its occupational risk profile:

  • The Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group fundamentally shifts the molecule's lipophilicity/hydrophilicity balance 2[2]. In an occupational setting, this heightened lipophilicity facilitates rapid dermal absorption, allowing the compound to bypass the stratum corneum much faster than non-fluorinated analogs. Furthermore, the strong C-F bonds confer high metabolic resistance, meaning accidental systemic exposure leads to prolonged biological persistence 3[3].

  • The Cyclopropyl Group: This adds significant steric bulk, a common medicinal chemistry strategy used to lock the molecule into a specific bioactive conformation. This suggests the compound is designed for high target affinity, necessitating it be treated with High-Potency Active Pharmaceutical Ingredient (HPAPI) handling precautions.

Required PPE & Engineering Controls Matrix

Because of the enhanced dermal penetration risk driven by the -CF3 group, standard laboratory attire is insufficient. The following matrix summarizes the required protective measures based on operational scale.

Operational ScaleEngineering ControlsBody & Skin ProtectionEye & Face ProtectionRespiratory Protection
Analytical (<100 mg) Class II Fume Hood (Sash <18 inches).Flame-retardant lab coat, double nitrile gloves (extended cuff).ANSI Z87.1 safety goggles.Not required if hood face velocity is verified (80-100 fpm).
Preparative (>100 mg) Glove box or Ventilated Balance Enclosure (VBE).Tyvek® suit/sleeves, double nitrile gloves (tape sealed).Full face shield over safety goggles.N95 or P100 particulate respirator.

Standard Operating Procedure (SOP): Handling & Reaction Setup

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

  • Pre-Operation Clearance: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong oxidizing agents, which can react violently with morpholinone derivatives 1[1].

  • PPE Donning: Don inner nitrile gloves, followed by your lab coat (or Tyvek sleeves for larger scales). Don outer nitrile gloves, ensuring they cover the cuffs of the sleeves. Finally, don safety goggles.

  • Anti-Static Weighing: Fluorinated powders are highly susceptible to static charge accumulation, which can cause sudden aerosolization. Use an anti-static weighing boat and an ionizing bar inside the balance enclosure to neutralize static before opening the chemical container.

  • Transfer & Dissolution: Transfer the required mass into a pre-tared vial. Crucial: Seal the vial tightly before removing it from the balance enclosure. Perform all solvent additions (e.g., dissolving in DMSO or dichloromethane) entirely within the active ventilation zone of the fume hood.

  • Doffing & Decontamination: Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water immediately after leaving the station.

Spill Response & Halogenated Disposal Plan

Due to the robust nature of the C-F bonds, environmental release poses a severe risk of generating persistent pollutants 3[3].

Spill Containment Protocol:

  • Isolate: Evacuate the immediate area and allow any generated aerosols to settle for 15 minutes.

  • Protect: Don a P100 respirator and heavy-duty nitrile gloves before re-entering.

  • Suppress & Absorb: Never dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., ethanol) to suppress dust. Wipe up the slurry using inert, absorbent spill pads.

  • Decontaminate: Wash the affected surface with a high-pH detergent solution. Fluorinated organics can resist standard aqueous cleaning, so a surfactant-heavy approach is required.

Disposal Plan:

  • Segregation: Place all contaminated consumables (gloves, wipes, empty vials) into a rigid, sealable container strictly labeled "Halogenated Organic Waste - Fluorinated".

  • Destruction: Route the waste for high-temperature incineration (>1100°C). Standard biological or low-temperature disposal will not break the trifluoromethyl bonds, risking environmental contamination.

Exposure Mitigation Pathway

ExposureMitigation Hazard 5-Cyclopropyl-5-(CF3) morpholin-3-one Mech1 High Lipophilicity (Rapid Dermal Absorption) Hazard->Mech1 Contact Risk Mech2 Respiratory Irritant (Dust/Aerosol Hazard) Hazard->Mech2 Inhalation Risk Control1 Double Nitrile Gloves & Tyvek Sleeves Mech1->Control1 Mitigated by Control2 Class II Fume Hood & N95/P100 Respirator Mech2->Control2 Mitigated by Safe Safe Operational Handling Control1->Safe Control2->Safe

Fig 1: Chemical properties of the fluorinated morpholinone and required PPE mitigations.

References

  • ACS Omega. "Contribution of Organofluorine Compounds to Pharmaceuticals." Retrieved from:[Link]

  • PLOS One. "Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom." Retrieved from:[Link]

Sources

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